Thieno[3,2-d]isothiazole-5-carboxylic acid
Description
Contextualization within Fused Heterocyclic Ring Systems Research
Fused heterocyclic compounds, which consist of two or more fused rings with at least one being heterocyclic, are a cornerstone of modern medicinal and materials chemistry. lookchem.com These structures are prevalent in a vast number of pharmaceuticals and biologically active compounds due to their rigid frameworks and diverse chemical properties, which allow for specific and potent interactions with biological targets. lookchem.comupfluorochem.com The fusion of different heterocyclic rings, or of a heterocycle with a carbocycle, creates novel scaffolds with unique electronic and steric properties. Research in this area is dynamic, with continuous efforts to develop new synthetic methodologies that provide access to diverse and complex fused systems. lookchem.com Thieno[3,2-d]isothiazole-5-carboxylic acid is a prime example of such a system, where the electron-rich thiophene (B33073) ring is fused to the isothiazole (B42339) ring, creating a scaffold with potential for further functionalization and application.
Significance of the Thienoisothiazole (B8462739) Scaffold in Organic Chemistry
The thienoisothiazole scaffold, the core of this compound, derives its significance from the combination of its two constituent heterocycles: thiophene and isothiazole. Thiophene and its derivatives are well-established building blocks in materials science, particularly in the field of conjugated polymers and organic electronics. mdpi.com The isothiazole ring, a five-membered heterocycle with adjacent nitrogen and sulfur atoms, is a key component in various biologically active compounds.
The fusion of these two rings into the thieno[3,2-d]isothiazole system creates a planar, aromatic structure with a unique distribution of electrons and potential for diverse chemical reactivity. This scaffold can undergo various chemical transformations, including electrophilic substitution and ring-opening reactions, making it a versatile intermediate for synthesizing more complex molecules. researchgate.net The presence of multiple heteroatoms offers sites for hydrogen bonding and other non-covalent interactions, which is a crucial aspect in the design of biologically active molecules. rsc.org For instance, derivatives of the related thieno[3,2-d]thiazole scaffold have been investigated as multi-targeting kinase inhibitors for cancer therapy, highlighting the potential of these fused systems in medicinal chemistry. researchgate.net
Overview of Research Trajectories for Thieno[3,2-d]isothiazole Derivatives
Research concerning thieno[3,2-d]isothiazole and its derivatives has primarily focused on synthetic methodology and the exploration of their chemical and biological properties. A significant area of investigation is the synthesis of various substituted thieno[3,2-d]isothiazoles to build libraries of compounds for biological screening. For example, derivatives have been synthesized and studied for their potential as plant activators, which can induce disease resistance in crops. researchgate.net
Another key research trajectory involves using the thieno[3,2-d]isothiazole core as a versatile synthetic intermediate. The scaffold's reactivity allows for the introduction of various functional groups and the construction of more complex heterocyclic systems. researchgate.netrsc.org Studies have detailed the synthesis of derivatives such as 4-aminothieno[3,2-d]isothiazoles and have explored reactions like deamination, hydrolysis, and decarboxylation to modify the core structure. researchgate.net Furthermore, the ring-opening of the isothiazole portion of the scaffold under certain conditions has been shown to yield stable thiophene derivatives, which are themselves useful intermediates in organic synthesis. researchgate.net These research efforts underscore the utility of the thieno[3,2-d]isothiazole system as a foundational structure for creating a wide range of novel chemical entities.
Historical Perspectives on the Discovery and Initial Investigations of the Thieno[3,2-d]isothiazole Core
The synthesis of fused isothiazoles, particularly those fused to a thiophene ring, presented significant challenges to early organic chemists. Many of the established methods for creating 1,2-benzisothiazoles were found to be unsuitable for the thiophene series. rsc.org The initial explorations into the synthesis of the thieno[3,2-d]isothiazole core involved the cyclization of appropriately substituted thiophene precursors.
A key advancement in the synthesis of this scaffold was reported in the late 1970s. One successful route involved the cyclization of ethyl 2-(4-cyano-3-methylisothiazol-5-ylthio)acetate, which yielded ethyl 4-amino-3-methylthieno[3,2-d]isothiazole-5-carboxylate. researchgate.net This amino-ester derivative then served as a precursor for the parent 3-methylthieno[3,2-d]isothiazole through a sequence of deamination, hydrolysis, and decarboxylation. researchgate.net Another early method involved treating a methyl (2-mercapto-3-thienyl) ketone with chloramine (B81541) to form the fused isothiazole ring. rsc.org These foundational studies not only provided the first access to the thieno[3,2-d]isothiazole system but also began to map its chemical reactivity, including its behavior in the presence of electrophiles and during lithiation reactions, which often led to ring-opening of the isothiazole moiety. researchgate.net These early investigations laid the groundwork for all subsequent research on this particular heterocyclic system.
Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 74598-12-2 | lookchem.com |
| Molecular Formula | C₆H₃NO₂S₂ | lookchem.com |
| Molecular Weight | 185.22 g/mol | lookchem.com |
| PSA (Polar Surface Area) | 106.67 Ų | lookchem.com |
| LogP | 2.056 | lookchem.com |
| Chemical Stability | Stable under recommended storage conditions. | upfluorochem.com |
Table 2: Key Synthetic Precursors and Derivatives of the Thieno[3,2-d]isothiazole Core
| Compound Name | Role/Significance | Reference |
|---|---|---|
| Methyl (2-mercapto-3-thienyl) ketone | Starting material for synthesis via reaction with chloramine. | rsc.org |
| Ethyl 2-(4-cyano-3-methylisothiazol-5-ylthio)acetate | Precursor that cyclizes to form an amino-ester derivative of the core. | researchgate.net |
| Ethyl 4-amino-3-methylthieno[3,2-d]isothiazole-5-carboxylate | Key intermediate, allows access to the parent scaffold after further reactions. | researchgate.net |
| 3-Methylthieno[3,2-d]isothiazole | A foundational derivative used to study the reactivity of the scaffold. | researchgate.net |
Structure
3D Structure
Properties
IUPAC Name |
thieno[3,2-d][1,2]thiazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3NO2S2/c8-5(9)4-1-3-2-7-11-6(3)10-4/h1-2H,(H,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUQRVGJQBPBUQQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1C=NS2)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3NO2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies and Chemical Transformations
Classical Synthetic Approaches to the Thieno[3,2-d]isothiazole Skeleton
The foundational methods for constructing the thieno[3,2-d]isothiazole ring system have traditionally relied on intramolecular cyclization reactions and the chemical modification of suitable thiophene (B33073) or isothiazole (B42339) precursors.
Cyclization Reactions for Core Ring Formation
Intramolecular cyclization is a primary strategy for forming the bicyclic thieno[3,2-d]isothiazole skeleton. This approach involves designing a linear precursor that contains all the necessary atoms for both rings, which then undergoes a ring-closing reaction to form the fused system. A key method involves the cyclization of an isothiazole derivative bearing a reactive side chain. For instance, the synthesis of 3-methylthieno[3,2-d]isothiazole-5-carboxylic acid has been achieved through the cyclization of 2-(4-formyl-3-methylisothiazol-5-ylthio)acetic acid. This reaction builds the thiophene ring onto the existing isothiazole core.
Another documented cyclization approach starts with selectively S-alkylated isothiazole precursors. The reaction of 3,5-bis(sodiomercapto)isothiazole-4-carbonitrile with ethyl bromoacetate (B1195939), followed by cyclization, yields 4-aminothieno[3,2-d]isothiazole derivatives, demonstrating the formation of the thiophene portion of the fused ring system rsc.org.
| Precursor | Reagents/Conditions | Product |
| 2-(4-Formyl-3-methylisothiazol-5-ylthio)acetic acid | Cyclization | 3-Methylthis compound |
| S-Alkylated 3,5-dimercaptoisothiazole-4-carbonitrile | Cyclization | 4-Aminothieno[3,2-d]isothiazole derivative rsc.org |
Derivatization from Precursor Thiophenes and Isothiazoles
The construction of the thieno[3,2-d]isothiazole skeleton is often accomplished by starting with either a thiophene or an isothiazole ring and building the second ring onto it.
From Thiophene Precursors: A well-established method begins with appropriately 2,3-disubstituted thiophenes that possess a sulfur-containing group and a carbonyl group in adjacent positions rsc.org. These functionalities are poised for a condensation reaction to form the isothiazole ring. A notable example is the thermal cyclization of (E)-2-mercaptothiophen-3-carbaldoxime in an inert solvent, which directly yields the parent thieno[3,2-d]isothiazole rsc.org. This transformation efficiently closes the N-S bond required for the isothiazole portion of the molecule rsc.org. Similarly, treating a methyl (2-mercapto-3-thienyl) ketone with chloramine (B81541) provides another route to the fused system rsc.org.
| Thiophene Precursor | Reagents/Conditions | Product Skeleton |
| (E)-2-Mercaptothiophen-3-carbaldoxime | Heating in inert solvent | Thieno[3,2-d]isothiazole rsc.org |
| Methyl (2-mercapto-3-thienyl) ketone | Chloramine | Thieno[3,2-d]isothiazole rsc.org |
From Isothiazole Precursors: Alternatively, the synthesis can commence from a functionalized isothiazole. As mentioned previously, the cyclization of 2-(4-formyl-3-methylisothiazol-5-ylthio)acetic acid is a prime example of building the thiophene ring onto a pre-existing isothiazole core. This strategy relies on the careful placement of reactive groups on the isothiazole ring that can participate in the formation of the fused thiophene ring.
Modern and Mechanistic Insights into Synthesis of this compound
While much of the foundational work on thieno[3,2-d]isothiazole synthesis is rooted in classical methods, these can be understood through the lens of modern synthetic strategies, such as convergent and divergent approaches, and the critical role of functional group interconversions.
Convergent and Divergent Synthesis Strategies
The synthesis of complex molecules like this compound can be analyzed in terms of convergent and divergent pathways.
Convergent Synthesis: A convergent-like approach involves the independent synthesis of two complex fragments that are then joined. In the context of thieno[3,2-d]isothiazoles, this would involve preparing a highly functionalized thiophene precursor and a separate isothiazole precursor, followed by a final ring-closing step. The synthesis from 2,3-disubstituted thiophenes, where the thiophene ring is prepared first and then cyclized to form the isothiazole portion, can be viewed as an embodiment of this strategy rsc.org.
Divergent Synthesis: A divergent strategy involves the synthesis of a core molecular scaffold which is then modified to create a library of related compounds. Once the central thieno[3,2-d]isothiazole skeleton is formed, subsequent reactions can introduce or modify functional groups at various positions. For example, the hydrolysis of ethyl 4-amino-3-methylthieno[3,2-d]isothiazole-5-carboxylate to the corresponding carboxylic acid, followed by deamination and decarboxylation, leads to the parent 3-methylthieno[3,2-d]isothiazole. This core can then be subjected to further reactions like nitration or bromination to yield diverse derivatives.
Role of Functional Group Interconversions (FGIs)
Functional group interconversions are crucial for installing the desired functionality on the final molecule and for facilitating the key synthetic steps. In the synthesis of this compound and its derivatives, several FGIs are pivotal:
Ester Hydrolysis: A common FGI is the hydrolysis of an ester to a carboxylic acid. For example, a thieno[3,2-d]isothiazole-5-carboxylate ester can be converted to the target carboxylic acid under basic or acidic conditions. This is often the final step in a synthetic sequence.
Deamination: The conversion of an amino group to a hydrogen atom is another important FGI. The deamination of ethyl 4-amino-3-methylthieno[3,2-d]isothiazole-5-carboxylate via diazotization followed by reduction is a key step in accessing the unsubstituted thieno[3,2-d]isothiazole core.
Oxime Formation: The conversion of an aldehyde or ketone to an oxime is a critical step in syntheses that proceed via thiophene precursors, such as the formation of (E)-2-mercaptothiophen-3-carbaldoxime, which is the direct precursor for cyclization rsc.org.
Synthesis of Carboxylic Acid Functionality at the 5-Position
Introducing the carboxylic acid group at the 5-position of the thieno[3,2-d]isothiazole ring presents unique challenges and requires specific synthetic design.
One of the most effective methods is to incorporate the carboxylic acid functionality into the precursor before the final ring-closing step. The synthesis of 3-methylthis compound from 2-(4-formyl-3-methylisothiazol-5-ylthio)acetic acid is a clear illustration of this strategy. Here, the acetic acid side chain on the precursor is transformed into the 5-carboxylic acid group during the thiophene ring formation.
Direct carboxylation of the pre-formed thieno[3,2-d]isothiazole skeleton is significantly more challenging. Attempts to achieve this through lithiation at the 5-position followed by quenching with carbon dioxide have been shown to be problematic. Such lithiation reactions can induce the reductive opening of the sensitive isothiazole ring, leading to the formation of 3-acetyl-2-butylthiothiophen derivatives rather than the desired carboxylic acid. This inherent instability of the isothiazole ring towards certain organometallic reagents necessitates the use of strategies where the carboxylic acid group is introduced early in the synthetic sequence.
| Method | Description | Outcome |
| Precursor Cyclization | The carboxylic acid group (as an acetic acid side chain) is present on the isothiazole precursor prior to the final cyclization step that forms the thiophene ring. | Successful formation of this compound derivatives. |
| Direct Carboxylation via Lithiation | Attempted deprotonation at the 5-position of the fused ring system using a strong base (e.g., n-butyllithium) followed by reaction with CO2. | Unsuccessful; leads to cleavage and ring-opening of the isothiazole ring. |
Direct Carboxylation Approaches
Direct carboxylation is a powerful method for installing a carboxylic acid group onto an aromatic or heteroaromatic ring. This approach typically involves the generation of a carbanion or an organometallic species at the desired position, followed by quenching with carbon dioxide.
A prominent strategy for the synthesis of this compound derivatives involves a lithiation-carboxylation sequence. This method is particularly effective when a suitable leaving group, such as a bromine atom, is present at the 5-position. The reaction proceeds via a halogen-metal exchange. For instance, the treatment of 5-bromo-3-methylthieno[3,2-d]isothiazole with a strong organolithium base, such as n-butyllithium, at low temperatures generates a highly reactive 5-lithio intermediate. This intermediate is then quenched with solid carbon dioxide (dry ice) followed by acidic workup to yield the target 3-methylthis compound smolecule.com. This transformation underscores the utility of lithiation reactions for regioselective functionalization of the thieno[3,2-d]isothiazole core smolecule.com.
This general methodology has also been applied to the isomeric thieno[2,3-d]isothiazole system, where lithiation with lithium diisopropylamide (LDA) can direct carboxylation to the 5-position, further demonstrating the robustness of this synthetic approach for thieno-fused heterocycles researchgate.net.
Oxidation Pathways for Carboxylic Acid Formation
The formation of the carboxylic acid group can also be accomplished through the oxidation of a pre-installed functional group at the 5-position, such as a methyl, acetyl, or formyl group. While specific examples detailing the oxidation of a 5-substituted thieno[3,2-d]isothiazole are not extensively documented, the oxidation of such groups on the thiophene ring is a well-established transformation in organic synthesis.
Analogous and widely practiced methods include the oxidation of 2-acetylthiophene or thiophene-2-carbaldehyde to produce thiophene-2-carboxylic acid wikipedia.orgwikiwand.com. For example, 2-acetylthiophene can be effectively oxidized using an aqueous alkaline hypochlorite solution google.com. Similarly, thiophene-2-carbaldehyde can be converted to thiophene-2-carboxylic acid using various oxidizing agents, including those based on chromium smolecule.com. The reactivity of the thiophene ring suggests that a 5-acetyl or 5-formylthieno[3,2-d]isothiazole precursor could be similarly oxidized to yield the desired carboxylic acid. The oxidation of methyl groups on thiophene rings to carboxylic acids has also been reported using potent oxidizing systems, illustrating another potential pathway from a 5-methyl precursor researchgate.net.
Hydrolysis of Ester and Nitrile Precursors
One of the most common and reliable methods for preparing carboxylic acids is the hydrolysis of corresponding esters or nitriles. This approach has been successfully applied to the synthesis of this compound derivatives.
The alkaline hydrolysis of ethyl thieno[3,2-d]isothiazole-5-carboxylate derivatives serves as a direct route to the target acid. For example, both ethyl 3-phenylthieno[3,2-d]isothiazole-5-carboxylate and ethyl 3-methylthieno[3,2-d]isothiazole-5-carboxylate can be smoothly converted to their respective carboxylic acids by refluxing with aqueous sodium hydroxide in ethanol smolecule.comwikipedia.org. This saponification reaction is typically high-yielding and represents the final step in several synthetic sequences wikipedia.org.
Similarly, the hydrolysis of a nitrile (cyano group) at the 5-position offers another viable synthetic route. The hydrolysis of nitriles to carboxylic acids is a fundamental transformation that can be carried out under either acidic or basic conditions thieme-connect.delibretexts.org. For heteroaromatic nitriles, heating under reflux with an aqueous acid (e.g., HCl) or base (e.g., NaOH) effectively converts the cyano group to a carboxylic acid libretexts.org. An example in thiophene chemistry involves the conversion of a thiophene amide to a nitrile, which is then subjected to basic hydrolysis to afford the carboxylic acid, demonstrating the feasibility of this pathway beilstein-journals.org.
Catalytic Methodologies in Thieno[3,2-d]isothiazole Synthesis
Modern synthetic chemistry heavily relies on catalytic methods to construct and functionalize complex molecular architectures. For the thieno[3,2-d]isothiazole system, transition metal-catalyzed reactions are instrumental in building the core scaffold and introducing diverse substituents.
Transition Metal-Catalyzed Coupling Reactions (e.g., Suzuki, Stille) for Scaffold Construction and Functionalization
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Stille reactions, are indispensable tools for forming carbon-carbon bonds in the synthesis of heteroaromatic compounds. While specific applications of these reactions for the direct construction of the thieno[3,2-d]isothiazole ring are specialized, they are widely used to functionalize this and closely related thieno-fused heterocyclic systems.
The Suzuki reaction, which couples an organoboron reagent with an organic halide or triflate, is frequently employed. For example, this reaction has been successfully used to introduce aryl and heteroaryl substituents onto the related thieno[3,2-d]pyrimidine (B1254671) scaffold, demonstrating its effectiveness in functionalizing the thiophene portion of the fused ring system wikiwand.com. The synthesis of various 2-arylbenzothiazole and thienoindole derivatives also relies heavily on Suzuki coupling to build key C-C bonds, highlighting the broad applicability of this methodology researchgate.netgoogle.com.
The Stille reaction, involving the coupling of an organotin compound with an organic electrophile, offers another versatile method for functionalization. It is particularly valued for its tolerance of a wide range of functional groups. These catalytic methods are crucial for creating libraries of substituted thieno[3,2-d]isothiazole derivatives for further investigation.
Table 1: Examples of Transition Metal-Catalyzed Reactions on Related Thieno-Fused Scaffolds
| Reaction Type | Scaffold | Substrates | Catalyst System | Product Type |
|---|---|---|---|---|
| Suzuki | Thieno[3,2-d]pyrimidine | Dichloro-thienopyrimidine, Arylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | Aryl-substituted thienopyrimidine |
| Suzuki | Thieno[3,2-b]indole | Dibromothiophene, Phenylboronic acid | Pd₂(dba)₃ / Ligand | Phenyl-substituted bromothiophene |
| Suzuki | Benzothiazole | Bromo-benzothiazole, Arylboronic acid | Pd(OAc)₂ / K₂CO₃ | Aryl-substituted benzothiazole |
Organocatalytic Approaches
Organocatalysis, which utilizes small organic molecules as catalysts, has emerged as a powerful field in synthesis, often providing complementary reactivity to metal-based catalysts. However, the application of organocatalytic methods to the synthesis and functionalization of the thieno[3,2-d]isothiazole scaffold is not yet extensively reported in the scientific literature.
While organocatalysis has been successfully applied to the synthesis of other heterocycles like thiazoles using biocatalysts or other small molecules, its specific use for constructing the fused thieno[3,2-d]isothiazole ring system appears to be a developing area nih.gov. The absence of established organocatalytic routes represents a potential opportunity for future research to develop novel, metal-free synthetic strategies for this important heterocyclic core.
Stereoselective Synthesis and Chiral Induction (if applicable)
The core structure of this compound is a planar, achiral molecule. Therefore, stereoselective synthesis and chiral induction are not applicable to the synthesis of the parent compound itself.
This section becomes relevant only when synthesizing derivatives that bear a stereocenter, for instance, on a substituent attached to the heterocyclic ring. While the asymmetric synthesis of derivatives containing a related dihydrobenzo[d]isothiazole ring has been reported, demonstrating that chirality can be introduced into isothiazole-containing systems, the field of stereoselective synthesis involving the thieno[3,2-d]isothiazole scaffold remains largely unexplored mdpi.com. The development of methods to introduce chirality, for example, through asymmetric catalytic functionalization of a prochiral substituent, would be a novel extension of the chemistry of this heterocyclic system.
Mechanistic Organic Reactions and Reactivity Profiles of Thieno 3,2 D Isothiazole 5 Carboxylic Acid
Electrophilic Aromatic Substitution Reactions on the Thiophene (B33073) Ring
The thiophene ring in the thieno[3,2-d]isothiazole system is generally susceptible to electrophilic attack. However, the reactivity and regioselectivity are significantly influenced by the substituents on the ring. In the case of thieno[3,2-d]isothiazole-5-carboxylic acid, the carboxylic acid group is an electron-withdrawing group and is expected to deactivate the thiophene ring towards electrophilic substitution.
Halogenation (e.g., Bromination)
While direct bromination studies on this compound are not extensively documented, the reactivity of related derivatives provides insight into the probable reaction course. For instance, 3-phenylthieno[3,2-d]isothiazole undergoes bromination, indicating the thiophene ring's amenability to halogenation. researchgate.net In a related system, 3-methylthieno[3,2-d]isothiazole has been shown to form a 5-bromo derivative. researchgate.net This suggests that electrophilic bromine attacks the α-position of the thiophene ring.
For the title compound, the carboxylic acid at the 5-position would likely direct the incoming electrophile to the 4- or 6-position. However, the deactivating nature of the carboxyl group may necessitate harsher reaction conditions compared to the alkyl or phenyl-substituted analogues.
Table 1: Halogenation of Thieno[3,2-d]isothiazole Derivatives
| Starting Material | Reagent | Position of Substitution | Product | Reference |
|---|---|---|---|---|
| 3-Phenylthieno[3,2-d]isothiazole | Bromine | 5-position | 5-Bromo-3-phenylthieno[3,2-d]isothiazole | researchgate.net |
A theoretical study on the bromination of the related thieno[3,2-b]benzofuran system showed that the reaction proceeds via the formation of a π-complex, followed by transformation into a σ-complex intermediate, ultimately leading to the substitution product. semanticscholar.org A similar mechanism can be anticipated for the bromination of thieno[3,2-d]isothiazoles.
Nitration
Similar to halogenation, the nitration of this compound itself is not well-documented. However, studies on related compounds demonstrate the feasibility of this transformation. 3-Phenylthieno[3,2-d]isothiazole undergoes nitration at the α-position of the thiophene ring. researchgate.net Likewise, 3-methylthieno[3,2-d]isothiazole forms a 5-nitro derivative. researchgate.net
The reaction conditions for the nitration of dimethyl 3-nitrothiophene-2,5-dicarboxylate, another electron-deficient thiophene system, involved the use of a mixture of nitric acid and sulfuric acid. mdpi.com It is plausible that similar conditions would be required for the nitration of this compound, with substitution expected at a position directed by the carboxylic acid group, likely the 4- or 6-position.
Table 2: Nitration of Thieno[3,2-d]isothiazole and Related Thiophene Derivatives
| Starting Material | Reagents | Product | Reference |
|---|---|---|---|
| 3-Phenylthieno[3,2-d]isothiazole | Nitrating agent | 5-Nitro-3-phenylthieno[3,2-d]isothiazole | researchgate.net |
| 3-Methylthieno[3,2-d]isothiazole | Nitrating agent | 5-Nitro-3-methylthieno[3,2-d]isothiazole | researchgate.net |
Nucleophilic Attack and Displacement Reactions
Nucleophilic Displacement of Substituents
Nucleophilic aromatic substitution (SNA_r) on the thieno[3,2-d]isothiazole ring system is plausible, particularly with the presence of a good leaving group and activating substituents. Research on related thiophene derivatives has shown that a nitro group can act as a leaving group in nucleophilic substitution reactions with thiolates to form thieno[3,2-b]thiophenes. mdpi.com This suggests that if a suitable leaving group were present on the thieno[3,2-d]isothiazole ring of the title compound, nucleophilic displacement could be a viable reaction pathway.
Furthermore, the ease of nucleophilic displacement of an S-alkyl group has been observed in 5-alkylthio-3-phenylisothiazole-4-carbonitriles, which are precursors to thieno[3,2-d]isothiazole systems. researchgate.net
Reactivity of the Carboxylic Acid Moiety (e.g., Esterification, Amidation)
The carboxylic acid functional group at the 5-position of the thieno[3,2-d]isothiazole ring is a key site for synthetic modification, allowing for the formation of esters and amides.
Esterification: Standard esterification procedures can be applied to this compound. These methods typically involve the reaction of the carboxylic acid with an alcohol in the presence of an acid catalyst or a coupling agent. For instance, the Steglich esterification, which utilizes a carbodiimide (B86325) coupling agent such as N,N′-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), is a mild and effective method for forming esters from carboxylic acids and alcohols. nih.gov Another approach involves the use of a monolithic resin-bearing sulfonic acid moieties as a catalyst, which can facilitate the esterification of aromatic carboxylic acids with various alcohols. researchgate.net
Amidation: The formation of amides from this compound can be achieved by reacting the carboxylic acid with an amine using a suitable coupling agent. Common coupling agents for amide bond formation include DCC, 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), and various phosphonium (B103445) or uronium-based reagents. In a related example, 2-phenyl-4-(trifluoromethyl)thiazole-5-carboxylic acid was converted to its corresponding amide derivatives. mdpi.com Similarly, thieno[3,2-b]pyridine-5-carboxylic acids have been converted to their carboxamides by first forming the acid chloride with phosphorus oxychloride, followed by reaction with an amine. nih.gov
Table 3: Representative Conditions for Esterification and Amidation of Carboxylic Acids
| Transformation | Reagents and Conditions | Product Type | Reference |
|---|---|---|---|
| Esterification | Alcohol, DCC, DMAP | Ester | nih.gov |
| Esterification | Alcohol, Monolith-SO₃H, Toluene, 60-80 °C | Ester | researchgate.net |
| Amidation | Amine, DCC or EDC | Amide | nih.gov |
Ring-Opening and Rearrangement Reactions
The thieno[3,2-d]isothiazole ring system can undergo ring-opening reactions under certain conditions, highlighting the lability of the isothiazole (B42339) N-S bond.
Research has demonstrated that 3-methylthieno[3,2-d]isothiazole and its 5-bromo derivative are susceptible to ring-opening of the isothiazole moiety during lithiation reactions. researchgate.net This reaction leads to the formation of 3-acetyl-2-butylthiothiophen derivatives. researchgate.net
Furthermore, reduction of 3-methylthieno[3,2-d]isothiazole and its derivatives with hypophosphorous acid also results in the cleavage of the isothiazole ring, yielding stable 3-acetimidoylthio-phen-2-thiols. researchgate.net The mechanism of ring-opening for isothiazol-3(2H)-one derivatives with thiols is proposed to involve the cleavage of the N-S bond. researchgate.net
While not a direct rearrangement of the thieno[3,2-d]isothiazole core, it is noteworthy that related fused heterocyclic systems can undergo ring transformations. For example, a 7-cyan-thieno[3,2-d]-1,3-oxazine has been shown to react with primary amines to yield thieno[3,4-d]pyrimidine (B1628787) carboxylic acids in an unusual ring transformation. researchgate.net
Table 4: Ring-Opening Reactions of Thieno[3,2-d]isothiazole Derivatives
| Starting Material | Reagents/Conditions | Product | Reference |
|---|---|---|---|
| 3-Methylthieno[3,2-d]isothiazole | Lithiation | 3-Acetyl-2-butylthiothiophen derivative | researchgate.net |
| 5-Bromo-3-methylthieno[3,2-d]isothiazole | Lithiation | 3-Acetyl-2-butylthio-thiophen-5-carboxylic acid | researchgate.net |
Isothiazole Ring Opening Under Reductive Conditions (e.g., with Hypophosphorous Acid)
The isothiazole ring within the thieno[3,2-d]isothiazole system is prone to ring-opening reactions under the influence of reducing agents like hypophosphorous acid. Research has shown that derivatives of thieno[3,2-d]isothiazole readily undergo this transformation. For instance, the reduction of 3-methylthieno[3,2-d]isothiazole and its derivatives with hypophosphorous acid leads to the cleavage of the N-S bond in the isothiazole ring. researchgate.net This reaction yields stable 3-acetimidoylthio-phen-2-thiols. researchgate.net These resulting thiophenethiols are valuable synthetic intermediates, which can be used for the preparation of various 3-acetyl-2-mercaptothiophen derivatives. researchgate.net A similar reductive cleavage using hydrogen sulfide (B99878) has also been noted for related 3-phenylthieno[3,2-d]isothiazole derivatives, affording substituted 3-(α-aminobenzylidene)-2,3-dihydrothiophen-2-thiones. researchgate.net
Table 1: Reductive Ring Opening of Thieno[3,2-d]isothiazole Derivatives
| Starting Material | Reagent | Product | Reference |
|---|
Ring Cleavage During Lithiation Reactions
The thieno[3,2-d]isothiazole scaffold is also susceptible to ring cleavage when treated with organolithium reagents, such as n-butyllithium. This reaction proceeds via a thiophilic attack of the lithium reagent on one of the sulfur atoms of the fused ring system. researchgate.net Specifically, the treatment of 3-methylthieno[3,2-d]isothiazole with n-butyllithium results in the opening of the isothiazole ring to form 3-acetyl-2-butylthiothiophen. researchgate.net
In a reaction more directly related to the parent compound of this article, the 5-bromo derivative of 3-methylthieno[3,2-d]isothiazole undergoes a similar ring cleavage upon lithiation. This process ultimately yields 3-acetyl-2-butylthio-thiophen-5-carboxylic acid. researchgate.net This transformation highlights a key pathway in the reactivity of substituted thieno[3,2-d]isothiazoles, where the isothiazole ring is opened, and subsequent functionalization can occur at the thiophene ring.
Table 2: Ring Cleavage of Thieno[3,2-d]isothiazole Derivatives via Lithiation
| Starting Material | Reagent | Product | Reference |
|---|---|---|---|
| 3-Methylthieno[3,2-d]isothiazole | n-Butyllithium | 3-Acetyl-2-butylthiothiophen | researchgate.net |
Thermal and Photochemical Transformations
Specific data on the thermal and photochemical transformations of this compound is limited in the reviewed literature. Generally, the compound is noted to be stable under standard storage conditions. upfluorochem.com
Similarly, there is a lack of specific research on the photochemical behavior of this compound. While photochemical reactions are a known method for transformations in other heterocyclic systems, such as the photoextrusion of molecular nitrogen from tetrazoles or the photoluminescence of thieno[3,2-d]thiazoles upon UV irradiation, dedicated photochemical studies on this specific isothiazole derivative have not been found. researchgate.net
Acid-Base Properties and Tautomerism
The acid-base properties of this compound are primarily dictated by the carboxylic acid group. Carboxylic acids are organic acids that dissociate in water to form a carboxylate anion and a hydronium ion. byjus.com The acidity of the carboxylic acid is significantly influenced by the stability of its conjugate base, the carboxylate anion. libretexts.org
While a specific pKa value for this compound is not reported in the available literature, its acidity is expected to be greater than that of simple aliphatic carboxylic acids. This is due to the electron-withdrawing nature of the fused aromatic thieno[3,2-d]isothiazole ring system. Electron-withdrawing groups stabilize the carboxylate anion through the inductive effect, thereby increasing the acidity of the parent acid. libretexts.orgyoutube.com For comparison, benzoic acid has a pKa of 4.20, and it is anticipated that the title compound would exhibit a similar or slightly lower pKa, indicating stronger acidity. wikipedia.org
Tautomerism is a potential feature of heterocyclic systems. For this compound, the most significant tautomerism would involve the carboxylic acid group itself, which can theoretically exist in a hydroxy-ketone form, although this is highly unfavorable and negligible for standard carboxylic acids. In the broader context of related sulfur-containing heterocycles, thione-thiol tautomerism is a known phenomenon. wikipedia.orgjocpr.com However, there are no specific studies documenting significant tautomeric forms for this compound under normal conditions. The aromaticity of the fused ring system likely contributes to the stability of the primary structure.
Structural Modifications and Derivatization Strategies for Thieno 3,2 D Isothiazole 5 Carboxylic Acid Scaffold
Carboxylic Acid Functional Group Transformations
The carboxylic acid at the 5-position is a versatile handle for chemical modification. Transformations at this site can influence solubility, membrane permeability, and metabolic stability, or serve as a key step in building more complex molecules.
Esterification of the carboxylic acid group is a common strategy to create prodrugs with enhanced lipophilicity or to generate synthetic intermediates for further reactions. The resulting esters can exhibit different biological profiles or serve as precursors for amides and other derivatives. For instance, the cyclization of related compounds can yield ester derivatives like ethyl 4-amino-3-methylthieno[3,2-d]isothiazole-5-carboxylate. researchgate.net In other systems, such as the isomeric thieno[2,3-d]isothiazoles, carboxylic acid and ester functionalities have been introduced to explore their potential as plant activators. researchgate.net The synthesis of these esters is often achieved through standard acid-catalyzed esterification with the corresponding alcohol or by reaction with alkyl halides after conversion of the carboxylic acid to its carboxylate salt.
The conversion of the carboxylic acid to an amide is a critical transformation for creating compounds with diverse biological activities, including anticancer and anti-inflammatory properties. nih.govmdpi.com Thieno[3,2-d]isothiazole-5-carboxamides can be synthesized by first activating the carboxylic acid, typically by converting it into an acid chloride or using coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide), followed by reaction with a primary or secondary amine. nih.gov While direct examples for this specific scaffold are not extensively detailed, the synthesis of structurally similar thiazole-5-carboxamides demonstrates the feasibility and importance of this modification. mdpi.comresearchgate.net These derivatives are of significant interest as they can engage in different hydrogen bonding interactions with biological targets compared to the parent carboxylic acid.
Reduction of the carboxylic acid group offers a route to thieno[3,2-d]isothiazole-5-methanol and thieno[3,2-d]isothiazole-5-carbaldehyde, which are valuable building blocks for further derivatization. Carboxylic acids are typically resistant to mild reducing agents but can be reduced to primary alcohols using powerful hydride reagents like lithium aluminum hydride (LiAlH₄). libretexts.org This reaction proceeds through an aldehyde intermediate, which is rapidly reduced further and cannot be isolated under these conditions. libretexts.org
To obtain the aldehyde, more controlled reduction methods are necessary. A common strategy involves a two-step process: first converting the carboxylic acid to a more reactive derivative like an acid chloride or an ester, and then using a less reactive hydride reagent. For example, acid chlorides can be reduced to aldehydes using lithium tri-tert-butoxyaluminum hydride (LiAlH(Ot-Bu)₃), and esters can be reduced using diisobutylaluminum hydride (DIBAL-H) at low temperatures (-78 °C) to prevent over-reduction to the alcohol. libretexts.orgchemistrysteps.com While specific applications of these methods to thieno[3,2-d]isothiazole-5-carboxylic acid are not widely published, these are standard and reliable synthetic pathways. organic-chemistry.org
Substituent Effects on Reactivity and Biological Activity
Introducing substituents directly onto the thieno[3,2-d]isothiazole ring system profoundly impacts the molecule's electronic properties, steric profile, and potential for biological interactions.
The introduction of electron-withdrawing or electron-donating groups onto the thiophene (B33073) ring of the scaffold can significantly alter its reactivity and biological activity.
Halogenation: Electrophilic substitution reactions, such as bromination, can introduce halogen atoms onto the ring. For the related 3-methylthieno[3,2-d]isothiazole, bromination occurs at the 5-position, the same position occupied by the carboxylic acid in the title compound. researchgate.net This suggests that direct halogenation of the parent acid might be challenging without protecting the ring from decarboxylation under harsh conditions. Alternative synthetic routes starting from halogenated precursors are often employed. osti.govgoogle.com
Nitration: Similar to halogenation, nitration introduces a strong electron-withdrawing nitro group. 3-Methylthieno[3,2-d]isothiazole can be nitrated to form a 5-nitro derivative. researchgate.net The position of substitution is verified through alternative synthesis, confirming that the α-position of the thiophene ring is susceptible to electrophilic attack. researchgate.net The nitro group can subsequently be reduced to an amino group, providing a route to amino-substituted derivatives.
Amination: Amino groups are often introduced via the reduction of a nitro group or through nucleophilic substitution on an appropriately activated substrate. The synthesis of 4-amino-3-((phenylmethyl)thio)-thieno(3,2-d)isothiazole-5-carbonitrile has been reported, highlighting methods to incorporate amino functionalities. nih.gov Amino-substituted thieno-fused heterocycles are precursors to a wide range of biologically active molecules, including kinase inhibitors and anticancer agents. ekb.egnih.gov
| Substituent | Position | Synthetic Method | Reported Effect/Use |
|---|---|---|---|
| Bromo | 5 | Direct bromination of 3-methylthieno[3,2-d]isothiazole | Synthetic intermediate researchgate.net |
| Nitro | 5 | Direct nitration of 3-methylthieno[3,2-d]isothiazole | Synthetic intermediate, electron-withdrawing group researchgate.net |
| Amino | 4 | Multistep synthesis from precursors | Precursor for biologically active compounds nih.govnih.gov |
The introduction of sulfur-containing moieties like alkylthio (-SR) and phenylmethylthio (-SCH₂Ph) groups is a key strategy in the synthesis of thieno[3,2-d]isothiazole derivatives. These groups can be introduced onto the thiophene ring through various synthetic routes, often involving the alkylation of a thiol precursor. researchgate.netrsc.org
Research has shown that 5-alkylthio-3-methylisothiazole-4-carbonitriles can be synthesized and serve as precursors for thieno[3,2-d]isothiazole systems. researchgate.net The alkylthio group itself can be a site for further modification, as its ease of nucleophilic displacement can be exploited to introduce other functional groups. researchgate.net For instance, 4-amino-3-((phenylmethyl)thio)-thieno(3,2-d)isothiazole-5-carbonitrile is a known compound where a phenylmethylthio group is present on the isothiazole (B42339) part of the fused system. nih.gov In related thieno[2,3-d]pyrimidine (B153573) systems, 2-alkylthio substitutions have led to compounds with potent spasmolytic activity, demonstrating the biological relevance of this functional group. nih.gov
| Substituent | Position | Precursor/Method | Biological Relevance/Use |
|---|---|---|---|
| Alkylthio | 5 (on isothiazole ring) | Alkylation of 3-iminobutyronitrile/CS₂ product researchgate.net | Intermediate for thieno[3,2-d]isothiazoles researchgate.net |
| Phenylmethylthio | 3 (on isothiazole ring) | Not specified | Component of a reported substituted thieno[3,2-d]isothiazole nih.gov |
| Alkylthio | 2 (on pyrimidine (B1678525) ring) | Condensation of mercapto compounds nih.gov | Derivatives showed potent spasmolytic activity in related thienopyrimidines nih.gov |
Modulation of Peripheral Ring Systems (e.g., Aryl, Heteroaryl Substituents)
Research on related thieno[3,2-d]thiazole scaffolds has demonstrated the successful incorporation of heteroaryl moieties. For instance, a series of derivatives bearing a pyrazoline-3-one ring conjugated to the thieno[3,2-d]thiazole scaffold via an amino linker has been synthesized. rsc.org This approach highlights a method for introducing complex heterocyclic systems that can serve as pharmacophoric features. The synthesis involved the use of a pyrazolinone–thiazolinone derivative as a key precursor, which was then elaborated to the final thieno[3,2-d]thiazole derivatives. rsc.org
Furthermore, the synthesis of 3-phenylthieno[3,2-d]isothiazole has been reported, indicating that aryl groups can be incorporated into the core structure. rsc.org While this example does not feature the carboxylic acid at the 5-position, it establishes the feasibility of introducing aryl substituents on the thieno[3,2-d]isothiazole ring system. The strategies employed in the synthesis of these and other related heterocyclic systems can be adapted to the this compound scaffold to generate novel derivatives with diverse peripheral ring systems.
A common approach to introduce such substituents is through cross-coupling reactions, such as Suzuki or Stille couplings, on a halogenated this compound precursor. This allows for the systematic variation of the appended aryl or heteroaryl ring, enabling a thorough exploration of the structure-activity relationships.
Table 1: Examples of Peripheral Ring System Modifications on Related Scaffolds
| Scaffold | Attached Peripheral Ring | Synthetic Strategy | Reference |
| Thieno[3,2-d]thiazole | Pyrazoline-3-one | Conjugation via an NH linker from a pyrazolinone-thiazolinone precursor. | rsc.org |
| Thieno[3,2-d]isothiazole | Phenyl | Synthesis from a 2,3-disubstituted thiophene precursor. | rsc.org |
| Thieno[3,2-d]pyrimidine (B1254671) | 3-Methoxyphenyl | Suzuki coupling with 3-methoxyphenylboronic acid. | nih.gov |
| Thiazole (B1198619) | Various aryl and heteroaryl rings | Condensation reactions with substituted aldehydes. | nih.gov |
Regioselective Synthesis of Substituted Derivatives
The ability to introduce substituents at specific positions of the this compound scaffold is fundamental for targeted drug design and the optimization of material properties. Regioselective synthetic methods allow for precise control over the molecular architecture, which is essential for understanding structure-activity relationships.
One of the key positions for substitution on the thieno[3,2-d]isothiazole ring is the 5-position, which in the parent compound of interest is occupied by a carboxylic acid. However, other positions on the thiophene ring are also amenable to functionalization. For instance, bromination and nitration of 3-methylthieno[3,2-d]isothiazole have been shown to occur at the 5-position, demonstrating the electrophilic susceptibility of this site. This provides a handle for further synthetic transformations.
The synthesis of substituted thieno[2,3-d]isothiazoles, an isomeric system, offers valuable insights into potential regioselective strategies. Starting from 3,4-dibromothiophene, a modular synthesis can be designed to introduce functionalities at either the 5- or 6-position of the resulting thieno[2,3-d]isothiazole core. researchgate.net This approach utilizes metal-halogen exchange reactions followed by quenching with an electrophile, such as carbon dioxide, to install a carboxylic acid group at a specific position. researchgate.net A similar strategy could be envisioned for the thieno[3,2-d]isothiazole system.
Furthermore, Sandmeyer reactions on an amino-substituted thieno[2,3-d]thiazole (B11776972) have been successfully employed to introduce halo-substituents, which can then be displaced by various nucleophiles to introduce a range of functional groups. documentsdelivered.com This highlights a versatile method for diversifying the substitution pattern on the thiophene ring.
Table 2: Regioselective Reactions on Thienoisothiazole (B8462739) and Related Scaffolds
| Scaffold | Reagent(s) | Position of Substitution | Product | Reference |
| 3-Methylthieno[3,2-d]isothiazole | Bromine | 5 | 5-Bromo-3-methylthieno[3,2-d]isothiazole | rsc.org |
| 3-Methylthieno[3,2-d]isothiazole | Nitrating agent | 5 | 5-Nitro-3-methylthieno[3,2-d]isothiazole | rsc.org |
| 3,4-Dibromothiophene derivative | n-BuLi, then CO2 | 6 (of thieno[2,3-d]isothiazole) | 6-Carboxythieno[2,3-d]isothiazole derivative | researchgate.net |
| Amino-thieno[2,3-d]thiazole | CuCl2 | 2 | 2-Chlorothieno[2,3-d]thiazole | documentsdelivered.com |
Development of Libraries and Analogs for Structure-Activity Relationship Studies
The systematic synthesis of compound libraries based on the this compound scaffold is a powerful approach for identifying lead compounds and elucidating structure-activity relationships (SAR). By creating a diverse set of analogs with variations at specific positions, researchers can probe the interactions with biological targets and optimize for desired properties.
A common strategy for library development involves the derivatization of the carboxylic acid at the 5-position. The carboxylic acid can be readily converted to a variety of functional groups, with amides being a particularly common choice in medicinal chemistry. The synthesis of thiazole-5-carboxamides has been extensively explored, where a parent carboxylic acid is coupled with a diverse panel of amines to generate a library of amides. nih.govmdpi.com This approach allows for the introduction of a wide range of substituents, enabling the exploration of different sizes, electronic properties, and hydrogen bonding capabilities at this position.
In addition to modifying the carboxylic acid, other positions on the heterocyclic core can be varied. As discussed in the previous sections, the introduction of different aryl and heteroaryl rings (Section 4.2.3) and the regioselective installation of various substituents (Section 4.3) are key strategies for building a comprehensive library.
For example, in the development of inhibitors for phosphatidylinositol 3-kinase (PI3K), a library of thieno[3,2-d]pyrimidine derivatives was synthesized and evaluated. nih.govbohrium.com The SAR studies revealed that the nature of the substituent at the 6-position of the thieno[3,2-d]pyrimidine core was crucial for potency and selectivity. bohrium.com Similarly, SAR studies on thieno[2,3-d]pyrimidine derivatives have identified key structural features for their anticancer activity. mdpi.comekb.egekb.eg
The insights gained from SAR studies on these related heterocyclic systems can guide the design of a focused library of this compound analogs. The biological data obtained from screening such a library would be invaluable for identifying promising lead candidates for further development.
Table 3: Strategies for Library Development and SAR Studies
| Scaffold | Points of Diversification | Rationale for Library Design | Example Application | Reference |
| Thiazole-5-carboxylic acid | Amide formation at the 5-position | Introduce a variety of substituents to probe binding pockets. | Anticancer agents | nih.govmdpi.com |
| Thieno[3,2-d]pyrimidine | Substituents at the 6-position | Modulate potency and selectivity for target enzymes. | PI3K inhibitors | bohrium.com |
| Thieno[2,3-d]isothiazole | Substituents on the thiophene ring | Extend SAR information from related scaffolds. | Plant activators | researchgate.net |
| Thieno[3,2-d]thiazole | Appended heterocyclic rings | Introduce novel pharmacophoric features. | Anticancer agents | rsc.org |
Advanced Spectroscopic and Analytical Characterization of Thieno 3,2 D Isothiazole 5 Carboxylic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the atomic arrangement within a molecule. conicet.gov.ar For thieno[3,2-d]isothiazole derivatives, both one-dimensional (¹H, ¹³C) and two-dimensional NMR experiments are employed to map the proton and carbon frameworks and establish their connectivity. researchgate.netresearchgate.net
Proton NMR (¹H NMR) for Proton Environment Elucidation
Proton NMR (¹H NMR) spectroscopy is utilized to identify the chemical environment of protons within a molecule. The chemical shift (δ), signal multiplicity (e.g., singlet, doublet), and coupling constants (J) provide critical information about the electronic nature and spatial relationship of neighboring protons.
In derivatives of the thieno[3,2-d]isothiazole system, the protons on the heterocyclic core exhibit characteristic chemical shifts. For instance, in related thieno[3,2-d]pyrimidine (B1254671) systems, the thiophene (B33073) proton appears as a doublet, with a typical coupling constant around 5.2-5.4 Hz. researchgate.net The proton of the carboxylic acid group on the thieno[3,2-d]isothiazole-5-carboxylic acid would typically appear as a broad singlet at a downfield chemical shift, often above 10 ppm, due to its acidic nature. Protons on substituents will have shifts and multiplicities determined by their immediate electronic environment. For example, an ethyl ester derivative would show a characteristic quartet and triplet pattern for the ethyl group. rsc.org
Table 1: Representative ¹H NMR Data for a Hypothetical Ethyl Thieno[3,2-d]isothiazole-5-carboxylate Derivative
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Thiophene-H | ~7.9-8.2 | d | ~5.4 |
| Isothiazole-H | ~8.8-9.1 | s | - |
| -OCH₂CH₃ (Methylene) | ~4.2-4.4 | q | ~7.1 |
| -OCH₂CH₃ (Methyl) | ~1.2-1.4 | t | ~7.1 |
| Note: Data is illustrative and based on typical values for similar heterocyclic systems. researchgate.netrsc.orgarkat-usa.org |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Analysis
Carbon-13 NMR (¹³C NMR) spectroscopy provides a map of the carbon framework of a molecule. The chemical shift of each carbon signal is indicative of its hybridization and electronic environment. In this compound, the carbonyl carbon of the carboxylic acid group is expected to resonate at a significantly downfield position (typically >160 ppm). arkat-usa.org The carbons within the fused aromatic rings will appear in the aromatic region (approximately 110-155 ppm). arkat-usa.org The specific shifts help in confirming the substitution pattern on the heterocyclic core.
Table 2: Representative ¹³C NMR Data for a Hypothetical this compound Derivative
| Carbon Assignment | Chemical Shift (δ, ppm) |
| C=O (Carboxylic Acid) | ~160-165 |
| C-3a (Bridgehead) | ~153-155 |
| C-7a (Bridgehead) | ~132-134 |
| C-2 (Isothiazole) | ~153-155 |
| C-5 (Thiophene) | ~123-125 |
| C-6 (Thiophene) | ~131-133 |
| Note: Data is illustrative and based on typical values for similar heterocyclic systems. arkat-usa.org |
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC) for Connectivity Assignment
While 1D NMR provides foundational data, 2D NMR techniques are often necessary to unambiguously assign all signals and confirm the molecular structure, especially for complex derivatives. harvard.edu
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). A cross-peak in a COSY spectrum indicates a H-C-H or H-C-C-H relationship, which is fundamental for tracing out proton networks within the molecule. harvard.edu
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is the most reliable method for assigning carbon signals based on their known proton attachments. harvard.edu
HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are separated by two or three bonds. This is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different molecular fragments, such as linking substituents to the correct position on the thieno[3,2-d]isothiazole core. harvard.edu
Mass Spectrometry (MS)
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental formula of a compound and to gain structural information from its fragmentation patterns. sapub.orgresearchgate.net
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a compound's mass, often to within a few parts per million. This precision allows for the determination of a unique elemental formula, which serves as a definitive confirmation of the compound's identity. For the parent compound, this compound, HRMS would be used to confirm its elemental formula of C₆H₃NO₂S₂. chemicalbook.comlookchem.com This technique is a standard procedure for characterizing newly synthesized compounds and secondary metabolites from natural extracts. nih.gov
Fragmentation Pattern Analysis for Structural Confirmation
In electron impact mass spectrometry (EI-MS), a molecule is ionized and fragmented in a reproducible manner, creating a unique mass spectrum that acts as a molecular fingerprint. The analysis of these fragmentation pathways provides valuable structural information. sapub.orgarkat-usa.org The stability of different parts of the molecule dictates how it breaks apart; in fused heterocycles, fragmentation often begins with the loss of substituents followed by the decomposition of the heterocyclic rings. sapub.orgresearchgate.net
For a compound like this compound, a plausible fragmentation pathway would likely involve:
Initial loss of the carboxyl group (-COOH) or carbon dioxide (CO₂).
Subsequent cleavage of the less stable isothiazole (B42339) ring, potentially through the loss of a nitrile radical (•CN) or sulfur-containing fragments.
Decomposition of the more stable thiophene ring. sapub.org
The nature of substituents on the thieno[3,2-d]isothiazole core would significantly influence the observed fragmentation pattern, providing further confirmation of their structure and position. rsc.orgarkat-usa.org
Table 3: Plausible Mass Spectrometry Fragments for this compound (M.W. 185.22)
| Ion | m/z (Calculated) | Description |
| [M]⁺ | 185 | Molecular Ion |
| [M - COOH]⁺ | 140 | Loss of the carboxylic acid group |
| [M - CO₂]⁺ | 141 | Loss of carbon dioxide |
| [C₄H₂S₂N]⁺ | 128 | Fragment from subsequent ring cleavage |
| [C₄H₃S]⁺ | 83 | Thienyl cation fragment after ring decomposition |
| Note: This table represents a hypothetical fragmentation pattern based on general principles of mass spectrometry. sapub.orgraco.cat |
Vibrational Spectroscopy
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. The IR spectrum of a dicarboxylic acid derivative of a related thieno[3,2-d]pyrimidine system showed characteristic absorption bands. rsc.org A broad band observed in the region of 2700-3400 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. rsc.org Additionally, a strong absorption band at 1682 cm⁻¹ corresponds to the C=O (carbonyl) stretching of the carboxylic acid. rsc.org
In the synthesis of various thieno[3,2-d]pyrimidine derivatives, IR spectroscopy was crucial for monitoring reaction progress. For instance, the disappearance of a sharp band at 2223 cm⁻¹, characteristic of a cyano group (C≡N), and the appearance of the aforementioned carboxylic acid bands confirmed the successful hydrolysis of a dinitrile precursor. rsc.org
Derivatives of the parent compound, such as amides, also exhibit unique IR signatures. For example, a polyamide derivative displayed characteristic amide absorption bands at 3414 cm⁻¹ (N-H stretch) and 1654 cm⁻¹ (amide carbonyl). rsc.org
Table 1: Characteristic IR Absorption Bands for this compound and Related Derivatives
| Functional Group | Absorption Range (cm⁻¹) | Vibration Type | Reference |
| Carboxylic Acid O-H | 2700-3400 | Stretching (Broad) | rsc.org |
| Carboxylic Acid C=O | 1682 | Stretching | rsc.org |
| Amide N-H | 3414 | Stretching | rsc.org |
| Amide C=O | 1654 | Stretching | rsc.org |
| Cyano C≡N | 2223 | Stretching (Sharp) | rsc.org |
Electronic Spectroscopy
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule, which are influenced by the extent of conjugation and the presence of various chromophores. Studies on related thieno[3,2-f]isoquinoline derivatives, which share a similar heterocyclic scaffold, have demonstrated the utility of UV-Vis spectroscopy. conicet.gov.ar
For instance, donor-substituted thienoisoquinoline derivatives exhibit strong absorption maxima in dichloromethane. conicet.gov.ar The introduction of different substituents can cause shifts in the absorption wavelengths, reflecting changes in the electronic structure and potential for intramolecular charge transfer (ICT) transitions. conicet.gov.ar The investigation of a series of thieno[3,2-b]thiophene (B52689) derivatives also utilized UV-vis absorption spectroscopy to characterize their optical properties, revealing them as promising candidates for organic semiconductor applications. nih.gov
While specific UV-Vis data for this compound is not extensively detailed in the provided search results, the analysis of its derivatives and related structures underscores the importance of this technique in understanding their electronic behavior. The electronic transitions are typically of the π → π* type, characteristic of aromatic and conjugated systems.
X-ray Crystallography for Solid-State Structure Determination
The definitive three-dimensional arrangement of atoms in the solid state is determined by single-crystal X-ray diffraction. While a specific crystal structure for this compound was not found in the search results, the technique has been successfully applied to its derivatives and related compounds. For example, the intramolecular cyclization product of a related thiazolo[3,2-b]-1,2,4-triazine derivative was confirmed by single-crystal X-ray diffraction analysis. nih.gov
Furthermore, the crystal structures of four new rare-earth metal-organic frameworks containing thieno[3,2-b]thiophene-2,5-dicarboxylate have been determined using this method. mdpi.com An X-ray analysis of a related thieno[2,3-d]isothiazole derivative revealed details about its molecular geometry, including bond lengths and angles, and intermolecular interactions such as hydrogen bonding. researchgate.net This highlights the potential of X-ray crystallography to provide precise structural information for this compound, should a suitable crystal be obtained.
Chromatographic Techniques for Purity and Mixture Analysis
Chromatographic methods are indispensable for the separation, purification, and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a key technique in this regard. A recently developed HPLC-UV method allows for the simultaneous determination of a thiazolidine-4-carboxylic acid derivative and other aminothiols in plasma. nih.gov This method involves pre-column derivatization followed by separation on a C18 column with gradient elution, demonstrating excellent linearity, accuracy, and precision. nih.gov
Computational and Theoretical Studies on Thieno 3,2 D Isothiazole 5 Carboxylic Acid
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are a cornerstone of modern computational chemistry. These methods are employed to investigate the fundamental properties of molecules, providing a basis for understanding their chemical behavior.
The electronic structure of a molecule is intrinsically linked to its stability and reactivity. Molecular orbital (MO) theory provides a framework for understanding this, with the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) being of particular importance. The HOMO represents the orbital from which an electron is most likely to be donated, characterizing the molecule's ability to act as a nucleophile or electron donor. Conversely, the LUMO is the orbital that is most likely to accept an electron, indicating the molecule's capacity to act as an electrophile or electron acceptor.
The energy difference between the HOMO and LUMO, often referred to as the HOMO-LUMO gap, is a critical parameter. A small gap suggests that the molecule can be easily excited, which can be correlated with higher reactivity and specific optical properties. For thieno[3,2-d]isothiazole systems, the distribution of these frontier orbitals is influenced by the fusion of the electron-rich thiophene (B33073) ring with the electron-withdrawing isothiazole (B42339) moiety, as well as the carboxylic acid substituent.
In a related study on thiazole-5-carboxylic acid, DFT calculations were used to determine the HOMO-LUMO energy gaps for different conformers. dergipark.org.tr Such an analysis for Thieno[3,2-d]isothiazole-5-carboxylic acid would similarly reveal how the conformation of the carboxylic acid group affects the electronic properties of the entire molecule. For instance, the planarity of the carboxylic acid group with respect to the fused ring system can significantly impact the extent of π-conjugation, thereby altering the HOMO and LUMO energy levels. dergipark.org.tr Theoretical studies on donor-acceptor type polymers containing thieno[3,2-b]thiophene (B52689) units have also highlighted the importance of HOMO and LUMO energy levels in determining the electronic properties of these materials. mdpi.com
Computational methods are highly effective in predicting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) chemical shifts. By calculating the magnetic shielding tensors of atomic nuclei within a molecule, it is possible to predict the chemical shifts that would be observed in an experimental NMR spectrum. This is particularly valuable for the structural elucidation of new compounds, as it allows for the comparison of theoretical data with experimental results, aiding in the correct assignment of signals.
For complex heterocyclic systems like this compound, theoretical NMR predictions can help to resolve ambiguities in the assignment of proton (¹H) and carbon (¹³C) signals, especially for the atoms within the fused ring system where electronic effects from both the thiophene and isothiazole rings are at play. Studies on other thiazole (B1198619) and isothiazole derivatives have successfully employed DFT calculations to predict NMR chemical shifts, demonstrating the reliability of these methods. researchgate.netnih.gov For example, theoretical calculations of proton and carbon chemical shifts for novel thiazole derivatives have shown good correlation with experimental data, providing confidence in the structural assignments. researchgate.net
Reaction Mechanism Elucidation through Computational Methods
Computational chemistry is an indispensable tool for investigating the mechanisms of chemical reactions. By modeling the potential energy surface of a reaction, it is possible to identify transition states and intermediates, providing a detailed picture of how a reaction proceeds.
A transition state represents the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. Computational methods can be used to locate and characterize transition state structures, providing insights into the bond-forming and bond-breaking processes that occur during a chemical transformation. For reactions involving the synthesis or modification of the thieno[3,2-d]isothiazole core, transition state analysis can help to understand the regioselectivity and stereoselectivity of the process. While specific studies on this exact molecule are not prevalent, mechanistic studies on the synthesis of related thieno-fused heterocycles have utilized computational approaches to understand the reaction pathways. nih.gov
By calculating the energies of reactants, products, intermediates, and transition states, it is possible to construct a detailed energy profile for a reaction pathway. This allows for the determination of activation energies and reaction enthalpies, which are crucial for understanding the feasibility and kinetics of a reaction. For this compound, computational studies could be used to explore various synthetic routes, such as the cyclization reactions used to form the fused ring system. rsc.org By comparing the energetics of different possible pathways, it is possible to predict the most likely reaction mechanism and to optimize reaction conditions.
Molecular Dynamics and Conformational Analysis
Molecules are not static entities but are in constant motion. Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of molecules, including their conformational changes and intermolecular interactions. Conformational analysis, often performed using both quantum mechanical methods and MD simulations, is crucial for understanding the three-dimensional structure of flexible molecules.
For this compound, the primary source of conformational flexibility is the rotation of the carboxylic acid group relative to the thieno[3,2-d]isothiazole ring. A computational study on the closely related thiazole-5-carboxylic acid using DFT found four stable conformers resulting from the orientation of the carboxylic group. dergipark.org.tr The relative energies of these conformers were calculated, revealing that the planar conformers were more stable than the non-planar ones. dergipark.org.tr A similar analysis for this compound would provide valuable information about its preferred three-dimensional structure.
The following table, inspired by the study on thiazole-5-carboxylic acid, illustrates the type of data that could be generated from a conformational analysis of this compound. dergipark.org.tr
| Conformer | Dihedral Angle (°C-C-O-H) | Relative Energy (kJ/mol) | Planarity |
| Conformer 1 | ~0 | 0.00 | Planar |
| Conformer 2 | ~180 | 0.15 | Planar |
| Conformer 3 | ~90 | 27.10 | Non-planar |
| Conformer 4 | ~-90 | 29.85 | Non-planar |
| This table is illustrative and based on data for a related compound, thiazole-5-carboxylic acid. dergipark.org.tr |
Such computational insights are crucial for understanding how the molecule might interact with biological targets or other molecules in a condensed phase. Molecular dynamics simulations on related thieno[3,2-d]pyrimidine (B1254671) derivatives have also been used to understand their binding modes with protein targets. nih.gov
Molecular Docking and Ligand-Protein Interaction Studies
Molecular docking is a computational method that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This technique is instrumental in predicting the binding affinity and mode of action of a ligand with a protein of interest.
Although specific biological targets for this compound have not been documented, studies on related thieno[3,2-d]pyrimidine derivatives have identified several potential targets. For instance, certain thieno[3,2-d]pyrimidine derivatives have been investigated as inhibitors of enzymes like DNA gyrase and PI3Kα. researchgate.netnih.gov Molecular docking studies on these related compounds have successfully predicted their binding modes within the active sites of these proteins. researchgate.netnih.gov
For this compound, a hypothetical molecular docking study would involve the selection of potential biological targets based on structural similarity to known active compounds. The three-dimensional structure of the compound would be docked into the binding sites of these targets to predict the most stable binding conformations. For example, based on the activity of analogous compounds, potential targets could include various kinases, proteases, or other enzymes implicated in disease pathways. The docking scores, which estimate the binding free energy, would help in ranking potential targets and prioritizing them for further experimental validation.
Table 1: Potential Biological Targets for Thieno[3,2-d]isothiazole Derivatives Based on Structurally Related Compounds
| Biological Target | Therapeutic Area | Rationale from Related Compounds |
|---|---|---|
| DNA Gyrase | Antibacterial | Thieno[3,2-d]pyrimidine derivatives have shown inhibitory activity against DNA gyrase B subunit. researchgate.net |
| PI3Kα (Phosphoinositide 3-kinase alpha) | Anticancer | Certain thieno[3,2-d]pyrimidine derivatives have been identified as potent PI3Kα inhibitors. nih.gov |
| Cyclooxygenase (COX) | Anti-inflammatory | Thiazole carboxamide derivatives have been studied as COX inhibitors. nih.gov |
| Epidermal Growth Factor Receptor (EGFR) | Anticancer | Thieno[2,3-d]pyrimidine (B153573) derivatives have been designed as EGFR inhibitors. |
This table is illustrative and based on data for structurally related compounds, not this compound itself.
The elucidation of specific molecular interactions is a critical output of molecular docking studies. These interactions determine the stability of the ligand-protein complex and the ligand's specificity for the target. Key interactions typically observed include:
Hydrogen Bonding: The carboxylic acid moiety of this compound, with its hydroxyl and carbonyl groups, is a prime candidate for forming hydrogen bonds with amino acid residues such as arginine, lysine (B10760008), histidine, serine, and threonine in a protein's active site. The nitrogen and sulfur atoms in the heterocyclic rings could also act as hydrogen bond acceptors.
Hydrophobic Interactions: The fused thieno-isothiazole ring system is largely hydrophobic and can engage in van der Waals and π-π stacking interactions with hydrophobic amino acid residues like valine, leucine, isoleucine, phenylalanine, and tryptophan.
Ionic Interactions: At physiological pH, the carboxylic acid group may be deprotonated, allowing for the formation of salt bridges with positively charged amino acid residues like lysine and arginine.
In studies of related thieno[3,2-d]pyrimidine derivatives targeting DNA gyrase, key binding interactions were observed with residues such as THR165 and ASN46, along with hydrophobic interactions with ILE78 and PRO79. researchgate.net A similar detailed analysis for this compound would be essential to understand its potential mechanism of action at a molecular level.
In Silico ADME/Tox Prediction and Property Space Analysis (excluding experimental safety/toxicity)
In silico ADME/Tox prediction models use computational algorithms to estimate the pharmacokinetic and toxicological properties of a compound. These predictions are crucial in the early stages of drug discovery to identify candidates with favorable drug-like properties and to flag potential liabilities.
For this compound, various molecular descriptors can be calculated to predict its ADME properties. Some fundamental physicochemical properties for this compound are available from chemical databases. acgpubs.orgnih.gov
Table 2: Calculated Physicochemical Properties for this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C6H3NO2S2 | acgpubs.orgnih.gov |
| Molecular Weight | 185.22 g/mol | acgpubs.orgnih.gov |
| Polar Surface Area (PSA) | 106.67 Ų | acgpubs.orgnih.gov |
These values are predicted and may vary slightly between different calculation software.
Based on these and other calculated descriptors, a more comprehensive in silico ADME/Tox profile can be generated.
Absorption: Properties like solubility, permeability (e.g., Caco-2 permeability), and intestinal absorption would be predicted. The calculated LogP and PSA are within the ranges often associated with good oral bioavailability.
Distribution: Predictions would include plasma protein binding, blood-brain barrier penetration, and volume of distribution.
Metabolism: In silico tools can predict the most likely sites of metabolism by cytochrome P450 enzymes and potential for drug-drug interactions.
Excretion: The likely route of elimination from the body would be estimated.
Toxicity: A range of toxicological endpoints can be predicted, including mutagenicity (e.g., Ames test prediction), carcinogenicity, hepatotoxicity, and cardiotoxicity (e.g., hERG inhibition).
Studies on related thieno[3,2-d]pyrimidine derivatives have shown that while some compounds may exhibit good binding to their targets, they can also present challenges such as low gastrointestinal absorption. researchgate.net A thorough in silico analysis of this compound would be necessary to preemptively identify such potential issues.
Exploration of Biological Activities and Molecular Mechanisms Strictly in Vitro/mechanistic
Antimicrobial Potential
Derivatives of thieno-fused heterocyclic systems have demonstrated notable activity against a range of bacterial and fungal pathogens in laboratory settings.
Several studies have highlighted the antibacterial efficacy of compounds containing a thieno-fused ring system. For instance, certain thieno[3,2-d] nih.govkau.edu.sathiazine nucleoside derivatives have shown inhibitory effects against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis. researchgate.net Specifically, compounds in this class have recorded minimum inhibitory concentrations (MIC) as low as 4.2 μg/mL. researchgate.net
Similarly, thieno[2,3-d]pyrimidinedione derivatives have displayed significant antibacterial activity, with MIC values between 2–16 mg/L against various Gram-positive bacteria, including multidrug-resistant strains like MRSA (methicillin-resistant S. aureus), VRSA (vancomycin-resistant S. aureus), and VRE (vancomycin-resistant enterococci). nih.gov Other research into N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides confirmed good activity against S. aureus and B. subtilis. pensoft.net Further modifications, creating hybrid molecules of thieno[2,3-d]pyrimidine (B153573) and benzimidazole (B57391), have yielded compounds with broad-spectrum activity against both Gram-positive and Gram-negative bacteria. mdpi.com
Table 1: In Vitro Antibacterial Activity of Thieno-Fused Heterocyclic Derivatives
| Compound Class | Target Organism(s) | Activity/MIC Values | Reference(s) |
|---|---|---|---|
| Thieno[3,2-d] nih.govkau.edu.sathiazine nucleosides | Staphylococcus aureus, Bacillus subtilis | MICs of 8.4 and 4.2 μg/mL for specific derivatives. | researchgate.net |
| Thieno[2,3-d]pyrimidinediones | MRSA, VRSA, VISA, VRE, S. pneumoniae | MIC values in the 2–16 mg/L range. | nih.gov |
| Thieno-thiazolo-quinazolines | MRSA (USA300) | Inhibition zones of 14-17 mm for specific derivatives. | nih.gov |
| N-(benzyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamides | Staphylococcus aureus, Bacillus subtilis | High activity reported. | pensoft.net |
| S-alkyl benzimidazole-thienopyrimidines | Gram-positive and Gram-negative bacteria | Broad antimicrobial properties observed. | mdpi.com |
This table is interactive. Click on the headers to sort.
The antifungal potential of thieno-fused heterocycles has also been an area of active investigation. Halogenated thieno[3,2-d]pyrimidines have been identified as having selective activity against several fungal species. nih.govnih.gov Studies on various thiazole (B1198619) derivatives have demonstrated strong activity against Candida albicans, a common human fungal pathogen, with some compounds showing efficacy comparable or even superior to the standard antifungal drug nystatin, exhibiting MIC values as low as 0.008 µg/mL. scispace.com
Furthermore, isothiazole-thiazole derivatives have been explored for agricultural applications, showing excellent in vivo fungicidal activity against oomycetes like Pseudoperonospora cubensis and Phytophthora infestans, with EC50 values down to 0.046 mg L−1. nih.gov Hybrid compounds containing thieno[2,3-d]pyrimidine and benzimidazole moieties have also demonstrated activity against Candida albicans. mdpi.com
Table 2: In Vitro Antifungal Activity of Thieno-Fused and Thiazole Derivatives
| Compound Class | Target Organism(s) | Activity/MIC/EC50 Values | Reference(s) |
|---|---|---|---|
| Halogenated Thieno[3,2-d]pyrimidines | Various fungi | Selective activity observed. | nih.govnih.gov |
| Isothiazole-thiazole derivatives | Pseudoperonospora cubensis, Phytophthora infestans | EC50 of 0.046 mg L−1 and 0.20 mg L−1, respectively. | nih.gov |
| (2-(cyclopropylmethylidene)hydrazinyl)thiazoles | Candida albicans | MIC values ranging from 0.008–7.81 µg/mL. | scispace.com |
| S-alkyl benzimidazole-thienopyrimidines | Candida albicans | Antimicrobial properties observed. | mdpi.com |
This table is interactive. Click on the headers to sort.
Research into the molecular mechanisms underlying the antimicrobial effects of these compounds points towards specific molecular targets. For certain thiazole derivatives, the antifungal action is thought to involve disruption of the fungal cell wall or cell membrane structure. scispace.com
A more specific mechanism has been proposed for the antibacterial activity of some thieno[2,3-d]pyrimidine derivatives. Molecular docking studies suggest that these compounds may act by inhibiting tRNA (Guanine37-N1)-methyltransferase (TrmD), an essential enzyme for bacterial protein synthesis. pensoft.netmdpi.com The high affinity of these compounds for the TrmD inhibitor's binding site correlates with their observed antimicrobial activity. mdpi.com In the context of agricultural fungicides, certain isothiazole (B42339)–thiazole derivatives are believed to share a target with the fungicide oxathiapiprolin, acting on the oxysterol-binding protein (PcORP1). nih.gov
Anticancer Activities
The thieno[3,2-d]isothiazole core and related structures are prominent scaffolds in the design of novel anticancer agents, demonstrating potent activity against various cancer cell lines through mechanisms that include cytotoxicity and specific enzyme inhibition.
A wide array of thieno-fused heterocyclic derivatives has been synthesized and evaluated for antiproliferative activity against human cancer cell lines. Thieno[3,2-d]thiazole-carbohydrazide derivatives have shown cytotoxic effects against breast (MCF-7) and liver (HepG-2) cancer cell lines, with IC50 values in the low micromolar range (7.88–8.35 μM). rsc.org Similarly, halogenated thieno[3,2-d]pyrimidines exhibit antiproliferative properties against several cancer cell lines and can induce apoptosis. nih.govnih.gov
Other related structures, such as thieno[2,3-b]pyridines, have demonstrated potent anti-proliferative activity against triple-negative breast cancer (MDA-MB-231) and colorectal cancer (HCT116) cells, with IC50 concentrations as low as 25–50 nM. semanticscholar.org Thieno[2,3-b]thiophene derivatives have also shown activity against lung (A549), colorectal (HCT-116), and breast (MCF-7) cancer cell lines. nih.gov
Table 3: In Vitro Antiproliferative Activity of Thieno-Fused Heterocyclic Derivatives
| Compound Class | Cancer Cell Line(s) | Activity/IC50 Values | Reference(s) |
|---|---|---|---|
| Thieno[3,2-d]thiazole-carbohydrazides | MCF-7, HepG-2 | IC50: 8.35 μM (MCF-7), 7.88 μM (HepG-2) | rsc.org |
| Halogenated Thieno[3,2-d]pyrimidines | L1210 (Leukemia) and others | Antiproliferative activity and apoptosis induction observed. | nih.govnih.gov |
| 3-Amino-2-arylcarboxamido-thieno[2-3-b]pyridines | HCT116, MDA-MB-231 | IC50: 25–50 nM for most potent compounds. | semanticscholar.org |
| Thieno[2,3-b]quinolines & related cycloalkyl[b]thieno[3,2-e]pyridines | HCT116, MDA-MB-468, MDA-MB-231 | IC50: 80–250 nM for most potent compounds. | nih.gov |
| Thieno[2,3-d]pyrimidine derivatives | HCT-116, HepG2 | IC50: 2.80 μM (HCT-116), 4.10 μM (HepG2) for the most active compound. | nih.gov |
| Thieno[2,3-c]pyrazole derivative (Tpz-1) | Panel of 17 cancer cell lines | CC50 < 1 µM in 14 cell lines. | mdpi.com |
This table is interactive. Click on the headers to sort.
A primary mechanism for the anticancer effect of many thieno-fused pyrimidine (B1678525) and thiazole derivatives is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways often deregulated in cancer.
Thieno[3,2-d]pyrimidine (B1254671) derivatives have been identified as dual inhibitors of Focal Adhesion Kinase (FAK) and FMS-like Tyrosine Kinase 3 (FLT3), both of which are implicated in cancer progression and metastasis. nih.govelsevierpure.com Other thieno[2,3-d]pyrimidine-based compounds have been developed as potent inhibitors of Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key mediator of tumor angiogenesis. nih.gov
Furthermore, derivatives based on the thieno[3,2-d]thiazole scaffold have been evaluated as multi-targeting kinase inhibitors, showing promising suppression of Epidermal Growth Factor Receptor (EGFR), VEGFR-2, and BRAFV600E. rsc.org Thieno[2,3-b]thiophene derivatives have also been investigated as inhibitors of both wild-type (WT) and mutant (T790M) forms of EGFR. nih.gov The versatility of the thieno-fused heterocyclic core allows for its adaptation to target a variety of kinase enzymes, highlighting its importance in the development of targeted cancer therapies. nih.govgoogle.com
Table 4: Kinase Inhibition by Thieno-Fused Heterocyclic Derivatives
| Compound Class | Target Kinase(s) | Activity/IC50 Values | Reference(s) |
|---|---|---|---|
| Thieno[3,2-d]pyrimidine derivatives | FAK, FLT3 | Dual inhibitors identified. | nih.govelsevierpure.com |
| Thieno[3,2-d]thiazole derivatives | EGFR, VEGFR-2, BRAFV600E | IC50 (BRAFV600E): 0.088 μM for compound 3c. | rsc.org |
| Thieno[2,3-d]pyrimidine derivatives | VEGFR-2 | Potent inhibition observed. | nih.gov |
| Thieno[2,3-b]thiophene derivatives | EGFRWT, EGFRT790M | IC50 (EGFRT790M): 5.02 to 17.26 μM. | nih.gov |
This table is interactive. Click on the headers to sort.
Modulators of Receptor Subtypes (e.g., Metabotropic Glutamate (B1630785) Receptor Subtype 5 Negative Allosteric Modulators)
The modulation of receptor subtypes is a key strategy in drug discovery. Negative allosteric modulators (NAMs) of the metabotropic glutamate receptor subtype 5 (mGluR5) have been investigated for their therapeutic potential in various central nervous system disorders. researchgate.net The mGluR5 receptor, a G protein-coupled receptor, plays a significant role in modulating synaptic plasticity and neuronal firing through Gqα-mediated signaling pathways. nih.govnih.gov
While direct studies on thieno[3,2-d]isothiazole derivatives as mGluR5 NAMs are not extensively documented, research into structurally analogous scaffolds is noteworthy. For instance, a scaffold hopping approach led to the identification of thieno[3,2-b]pyridine-5-carboxamide derivatives as potent mGluR5 NAMs, with some compounds showing IC50 values below 80 nM. nih.gov This research evolved from earlier picolinamide (B142947) compounds, demonstrating that bioisosteric replacement of the core ring system can yield highly potent and brain-penetrant modulators. nih.gov Similarly, dihydrothiazolopyridone derivatives have been identified as a novel class of positive allosteric modulators (PAMs) of the mGlu5 receptor. nih.gov These findings highlight the potential of thieno-fused heterocyclic systems to interact with the allosteric sites of mGlu receptors, though specific data for the thieno[3,2-d]isothiazole core in this context remains to be elucidated.
Cellular Pathway Modulation (e.g., cell cycle arrest, apoptosis induction in vitro)
The ability of chemical compounds to modulate cellular pathways, such as inducing cell cycle arrest and apoptosis, is a cornerstone of anticancer research. While specific data on thieno[3,2-d]isothiazole-5-carboxylic acid is scarce, studies on related thieno-fused systems have shown significant activity.
Derivatives of thieno[3,2-d]thiazole have been synthesized and evaluated for their anticancer effects. researchgate.net In one study, a thieno[3,2-d]thiazole-carbohydrazide derivative (Compound 3c ) conjugated with a pyrazoline nucleus was investigated for its impact on the MCF-7 breast cancer cell line. rsc.orgrsc.org The study found that the compound induced apoptosis and modulated the cell cycle, supporting its potential as an anticancer agent. rsc.org
Similarly, research on thieno[2,3-d]pyrimidine derivatives has demonstrated potent modulation of cellular pathways. One such derivative, Compound 9c , was shown to induce cell cycle arrest at the G2/M phase in the MDA-MB-468 breast cancer cell line. nih.gov Furthermore, it caused an accumulation of cells in the pre-G1 phase, which is indicative of DNA fragmentation and a possible apoptotic mechanism of cell death. nih.gov Another study on isoxazole-containing thieno[2,3-d]pyrimidine derivatives identified compounds that exhibited potent, broad-spectrum anticancer activity against various cell lines, including A549 (lung), HCT116 (colorectal), and MCF-7 (breast). nih.gov
These findings from closely related heterocyclic systems suggest that the broader class of thieno-fused compounds is a promising area for the discovery of new agents that can modulate critical cellular pathways involved in cancer progression.
Table 1: In Vitro Cellular Pathway Modulation by Thieno-Fused Derivatives
| Compound/Derivative Class | Core Scaffold | Cell Line(s) | Observed In Vitro Effect(s) | Reference(s) |
| Compound 9c | Thieno[2,3-d]pyrimidine | MDA-MB-468 (Breast) | Cell cycle arrest at G2/M phase, accumulation in pre-G1 phase (apoptosis) | nih.gov |
| Compound 3c | Thieno[3,2-d]thiazole | MCF-7 (Breast) | Induction of apoptosis, cell cycle modulation | rsc.orgrsc.org |
| Isoxazole-containing derivatives | Thieno[2,3-d]pyrimidine | A549 (Lung), HCT116 (Colorectal), MCF-7 (Breast) | Potent anticancer activity | nih.gov |
Anti-inflammatory Properties (Mechanistic, In Vitro)
The mechanistic investigation of anti-inflammatory properties often involves in vitro assays to determine a compound's effect on key inflammatory mediators and enzymes. Research into thieno[2,3-d]pyrimidine derivatives has revealed their potential as multi-target anti-inflammatory agents. nih.gov A series of these compounds were tested for their ability to inhibit 15-lipoxygenase (15-LOX) and cyclooxygenase-2 (COX-2), two key enzymes in the arachidonic acid metabolic pathway that leads to the production of inflammatory mediators. nih.gov
In studies using lipopolysaccharide (LPS)-activated RAW 264.7 macrophages, these thieno[2,3-d]pyrimidine derivatives were also assessed for their capacity to reduce the production of pro-inflammatory mediators such as nitric oxide (NO), reactive oxygen species (ROS), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). nih.gov Certain compounds in the series demonstrated potent inhibition of 15-LOX and high selectivity for COX-2, with some showing greater potency in reducing NO and TNF-α levels than the reference drug diclofenac. nih.gov These results underscore the potential of the thienopyrimidine scaffold in the development of novel anti-inflammatory drugs that can target multiple inflammatory pathways.
Antiviral Properties (Mechanistic, In Vitro)
The search for new antiviral agents is a critical area of pharmaceutical research. While specific mechanistic studies on the antiviral properties of thieno[3,2-d]isothiazole are limited, broader research on related heterocycles provides some context. A study on various isothiazole derivatives reported direct virucidal activity against Sindbis virus and Herpes simplex virus at concentrations of 10⁻⁴ and 10⁻³ M. researchgate.net The antiviral action of these compounds was noted to be similar to that of nonsteroidal anti-inflammatory drugs. researchgate.net Additionally, a comprehensive review of patent literature highlights that various thiazole derivatives have been investigated for their inhibitory activity against a wide range of viruses, including influenza viruses, coronaviruses, and hepatitis B and C. nih.gov This suggests that sulfur- and nitrogen-containing heterocyclic systems are privileged structures in the search for new antiviral therapies.
Enzyme Inhibition and Receptor Binding Studies (In Vitro Assays)
The thieno-fused heterocyclic core is present in a variety of compounds that have been evaluated as inhibitors of numerous enzymes. These in vitro studies are crucial for understanding the structure-activity relationships and mechanism of action.
Derivatives of thieno[3,2-d]pyrimidine have shown potent and selective inhibitory activity against several enzyme families.
17β-Hydroxysteroid Dehydrogenase Type 2 (17β-HSD2): Conformationally restricted thieno[3,2-d]pyrimidinones were designed and synthesized as inhibitors of 17β-HSD2, an enzyme implicated in osteoporosis. Two compounds were discovered to be moderately active, which helped in characterizing the enzyme's binding site. nih.gov
Human Nucleoside Triphosphate Diphosphohydrolases (h-NTPDases): A series of thieno[3,2-d]pyrimidine derivatives were synthesized and found to be selective inhibitors of h-NTPDase isozymes 1, 2, 3, and 8, with some compounds exhibiting sub-micromolar IC50 values. nih.gov
DNA Gyrase: In the field of antimicrobials, novel thieno[3,2-d]pyrimidine derivatives have been identified as potent inhibitors of the bacterial enzyme DNA gyrase, with some showing exceptional binding affinities in molecular docking studies. researchgate.net
Furthermore, the isomeric thieno[2,3-d]pyrimidine scaffold has also yielded potent enzyme inhibitors.
d-Dopachrome Tautomerase (MIF2): A thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was identified as a potent, competitive, and selective inhibitor of MIF2, an enzyme implicated in cancer, with an IC50 of 1.0 μM. rug.nl
The thieno[3,2-d]thiazole system has also been explored.
Kinase Inhibition: Derivatives bearing this scaffold have been evaluated as multi-targeting kinase inhibitors against EGFR, VEGFR-2, and BRAFV600E, showing promising suppression in vitro. rsc.orgrsc.org
While a study on the synthesis of ethyl 4-amino-3-methylthieno[3,2-d]isothiazole-5-carboxylate exists, its reported reactivity focuses on the chemical ring-opening of the isothiazole ring rather than specific enzyme inhibition assays. researchgate.net
Table 2: Enzyme Inhibition by Derivatives of Thieno-Fused Heterocyclic Systems
| Derivative Class | Core Scaffold | Target Enzyme(s) | Potency/Activity | Reference(s) |
| Thienopyrimidinones | Thieno[3,2-d]pyrimidine | 17β-HSD2 | Moderately active inhibitors | nih.gov |
| N-benzyl-N-methyl-7-phenylthieno[3,2-d]pyrimidin-4-amine | Thieno[3,2-d]pyrimidine | h-NTPdase1 | IC50 = 0.62 µM | nih.gov |
| Pyrazolinyl-thienothiazole | Thieno[3,2-d]thiazole | EGFR, VEGFR-2, BRAFV600E | Promising inhibitory activity against BRAFV600E | rsc.orgrsc.org |
| Thienopyrimidine dione | Thieno[2,3-d]pyrimidine | MIF2 Tautomerase | IC50 = 1.0 µM, selective over MIF | rug.nl |
| Thienopyrimidine derivatives | Thieno[3,2-d]pyrimidine | DNA Gyrase B | High binding affinities (e.g., -8.2 kcal/mol) in docking | researchgate.net |
Activity as Plant Activators/Protectants
An alternative strategy in agriculture to the direct application of pesticides is the use of plant activators, which induce the plant's intrinsic defense mechanisms, a phenomenon known as systemic acquired resistance (SAR). Research in this area has led to the investigation of various heterocyclic compounds as potential plant activators.
Based on the commercial success of activators like Acibenzolar-S-methyl, which contains a 1,2,3-benzothiadiazole (B1199882) core, research has explored bioisosteric replacements. researchgate.net This led to the synthesis and investigation of the thieno[2,3-d]isothiazole system, a regioisomer of the title compound's core, as potential plant activators. researchgate.net The rationale was to explore the structure-activity relationship by systematically modifying the parent scaffold of known activators. researchgate.net
Further research has been conducted on other related thieno-fused systems. For example, thieno[2,3-d]-1,2,3-thiadiazole-6-carboxylic acid derivatives were synthesized as a new type of plant activator. rsc.org Similarly, thieno[2,3-d]thiazole-6-carboxylic acid derivatives have also been pursued as potential inducers of systemic resistance in plants. arkat-usa.org Isotianil, a commercialized plant activator for controlling rice blast, features a thiazole carboxanilide structure, further highlighting the importance of this class of heterocycles in agrochemistry. rhhz.net
Thieno 3,2 D Isothiazole 5 Carboxylic Acid As a Synthetic Building Block
Precursor for Fused Polyheterocyclic Systems
The thieno[3,2-d]isothiazole core is a foundational element for the synthesis of a range of fused polyheterocyclic systems. The strategic placement of its sulfur and nitrogen atoms, combined with the functionality of the carboxylic acid group, allows for the construction of novel ring systems with potential applications in medicinal chemistry and materials science.
One notable application is in the synthesis of thieno[3,2-d]pyrimidine (B1254671) derivatives . These compounds can be prepared from thieno[3,2-d]isothiazole precursors through various synthetic routes. For instance, derivatives of thieno[3,2-d]pyrimidine have been synthesized via sequential aromatic nucleophilic substitution (SNAr) and Suzuki reactions. nih.gov While not always starting directly from the carboxylic acid, the thieno[3,2-d]isothiazole scaffold is central to the formation of these fused pyrimidine (B1678525) rings. The resulting thieno[3,2-d]pyrimidine derivatives have been investigated for their biological activities. nih.govnih.govscielo.br
Furthermore, the related thieno[2,3-d]isothiazole system, which shares structural similarities, has been utilized in the preparation of various carboxylic acids and esters, highlighting the general utility of thieno-isothiazole carboxylic acids in building complex heterocyclic structures. researchgate.net The synthesis of these compounds often involves the functionalization of a pre-existing thiophene (B33073) ring, followed by the construction of the fused isothiazole (B42339) and other heterocyclic rings.
The versatility of thiophene-based carboxylic acids as precursors is further exemplified by the synthesis of thieno[3,2-b]quinolines and thieno[3,2-d] nih.govnih.govthiazoles . Although these specific examples start from 5-aryl-3-aminothiophene-2-carboxylic acids, they demonstrate a common synthetic strategy where a substituted thiophene carboxylic acid is a key intermediate in the formation of larger, fused heterocyclic systems.
The following table summarizes representative fused polyheterocyclic systems derived from thieno-isothiazole and related thiophene precursors:
| Precursor Type | Fused Polyheterocyclic System | Synthetic Approach |
| Thieno[3,2-d]isothiazole derivative | Thieno[3,2-d]pyrimidine | Sequential SNAr and Suzuki reactions |
| Thieno[2,3-d]isothiazole derivative | Thieno[2,3-d]isothiazole carboxylic acids/esters | Cyclization and functionalization |
| Aminothiophene carboxylic acid | Thieno[3,2-b]quinoline | Condensation and cyclization |
| Aminothiophene carboxylic acid | Thieno[3,2-d] nih.govnih.govthiazole (B1198619) | Multi-step synthesis |
Application in Natural Product Synthesis or Analogs
While direct application of thieno[3,2-d]isothiazole-5-carboxylic acid in the total synthesis of natural products is not extensively documented, its structural motifs are found in various biologically active compounds. The isothiazole ring, a key component of the molecule, is present in a number of synthetic compounds with diverse pharmacological properties. scispace.com
The broader class of thiazole-containing compounds, which are structurally related to isothiazoles, has a significant presence in both natural products and synthetic drugs. nih.gov For example, the thiazole ring is a core component of Vitamin B1 (thiamine). nih.gov Synthetic thiazole derivatives have been explored for a wide range of therapeutic applications, including the development of anticancer agents. mdpi.com The synthesis of these bioactive molecules often involves the use of thiazole-5-carboxamide (B1230067) derivatives, highlighting the importance of the carboxamide functionality, which can be readily derived from the corresponding carboxylic acid. mdpi.com
The development of novel anticancer agents has seen the synthesis of various thieno[2,3-d] chemicalbook.comlookchem.comnih.govtriazolo[1,5-a]pyrimidine derivatives, which have shown promising cytotoxicity against cancer cell lines. nih.gov These complex heterocyclic systems are built upon a thienopyrimidine core, which, as mentioned earlier, can be derived from thieno[3,2-d]isothiazole precursors.
Although a direct lineage from this compound to a specific natural product is not established, its role as a precursor to complex heterocyclic systems that mimic fragments of bioactive molecules underscores its potential in the synthesis of natural product analogs and other biologically relevant compounds.
Intermediate in the Synthesis of Functional Materials
The unique electronic properties and rigid, planar structure of fused thiophene-based heterocycles make them attractive candidates for applications in materials science, particularly in the field of organic electronics. This compound and its derivatives serve as important building blocks for the synthesis of such functional organic materials.
The incorporation of thieno-fused systems into larger conjugated molecules can significantly influence their electronic and photophysical properties. For instance, thienopyrrolocarbazoles have been developed as novel building blocks for functional organic materials. nih.govresearchgate.netchemrxiv.orgchemrxiv.org The synthesis of these materials often involves the strategic fusion of thiophene rings with other aromatic systems to create extended π-conjugated frameworks. These materials exhibit properties that are desirable for applications in organic field-effect transistors (OFETs) and organic photovoltaics (OPVs).
The following table provides examples of functional organic materials derived from thieno-fused building blocks:
| Material Class | Potential Application | Key Structural Feature |
| Thienopyrrolocarbazoles | Organic Electronics | Fused Thiophene-Pyrrole-Carbazole Core |
| Thieno[3,2-f]isoquinolines | Optoelectronics | Fused Thiophene-Pyridine System |
| Thiazole-5-carboxamide Derivatives | Anticancer Agents | Thiazole Core with Amide Linkage |
The synthesis of thieno[3,2-f]isoquinolines , another class of polycyclic heteroaromatics, demonstrates the utility of thiophene-based precursors in creating materials with interesting optoelectronic properties. conicet.gov.ar These syntheses often employ cross-coupling reactions to build the complex molecular architecture from smaller, functionalized heterocyclic units.
While the direct conversion of this compound to a specific organic semiconductor may not be explicitly detailed in all cases, its role as a versatile, functionalized building block is clear. The carboxylic acid group can be readily converted into other functional groups, such as amides or esters, which can then be used in polymerization reactions or in the final steps of synthesizing a target material. The rigid thieno[3,2-d]isothiazole core provides a stable and electronically active scaffold upon which to build these complex functional materials.
Future Perspectives and Remaining Research Challenges
Development of More Efficient and Sustainable Synthetic Routes
The synthesis of thieno[3,2-d]isothiazole cores and their derivatives has been an area of active research, yet the development of highly efficient and environmentally benign routes specifically for Thieno[3,2-d]isothiazole-5-carboxylic acid remains a key challenge. Current methodologies often rely on multi-step procedures that may involve harsh reagents or transition-metal catalysts. rsc.orgarkat-usa.org
Future research is anticipated to focus on several key areas to improve sustainability:
Microwave-Assisted Synthesis: The application of microwave irradiation has been shown to accelerate reaction times and improve yields in the synthesis of related heterocyclic systems, such as thieno[3,2-d]pyrimidin-4-ones. nih.gov A significant challenge lies in adapting these techniques to the synthesis of the target carboxylic acid, potentially reducing energy consumption and reaction times.
Transition-Metal-Free Reactions: Developing synthetic pathways that avoid heavy metals is crucial for green chemistry. A concise, transition-metal-free approach has been described for fused thieno[3,2-d]thiazoles, utilizing elemental sulfur. researchgate.net The exploration of similar strategies, perhaps using novel catalytic systems or flow chemistry, could lead to more sustainable production methods for this compound.
Atom Economy: Future synthetic designs will likely prioritize atom economy, minimizing the generation of waste by maximizing the incorporation of starting materials into the final product. This involves exploring novel cyclization strategies, such as those seen in the synthesis of thieno[2,3-d]isothiazoles from readily available thiophenes, where an oxime and a methylthio group set the stage for spontaneous cyclization. researchgate.net
Exploration of Novel Biological Targets and Mechanistic Pathways
Derivatives of the broader thieno-isothiazole and related thieno-pyrimidine families have demonstrated a wide range of biological activities, suggesting that this compound could be a valuable scaffold for drug discovery. However, its specific biological targets and mechanisms of action are largely unexplored.
Remaining research challenges include:
Screening against Novel Targets: Congeners and related heterocyclic systems have shown activity against various targets. For instance, thieno[3,2-d]pyrimidine (B1254671) derivatives have been investigated as inhibitors of 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2) for osteoporosis and PI3Kα as potential antitumor agents. nih.govnih.gov Other related structures have been evaluated as multi-targeting kinase inhibitors (EGFR, VEGFR-2, BRAFV600E) for cancer therapy. researchgate.netnih.gov A primary future goal is to systematically screen this compound and its simple derivatives against a diverse panel of kinases, enzymes, and receptors to identify novel biological activities.
Elucidation of Mechanistic Pathways: Once a biological target is identified, a significant challenge will be to unravel the precise molecular mechanism of action. This involves detailed biochemical and cellular assays to understand how the compound interacts with its target and modulates downstream signaling pathways. For example, active antitumor derivatives of thieno[3,2-d]pyrimidine have been shown to induce apoptosis and cause cell cycle arrest at the G2/M phase. nih.gov Similar in-depth studies would be required for the title compound.
Bioisosteric Replacement Studies: Research on related compounds, such as thieno[2,3-d]isothiazoles, has been driven by modifying existing bioactive scaffolds, like plant activators, by replacing or removing nitrogen atoms to understand structure-activity relationships. researchgate.net A future perspective would involve using this compound as a novel bioisostere in known drug classes to explore new chemical space and potentially discover compounds with improved properties.
Advanced Materials Science Applications and Device Integration
The integration of thiophene-based heterocyclic systems into advanced materials is a burgeoning field, particularly in organic electronics. While research has focused on related structures, the potential of this compound in materials science is yet to be realized.
Future research directions and challenges include:
Development of Novel Conjugated Polymers: Thieno[3,2-b]thiophene (B52689), a related isomer, is a well-known donor unit in conjugated co-polymers used for high-performance organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). manchester.ac.ukacs.org A significant research challenge is to synthesize novel polymers incorporating the this compound moiety. The presence of the isothiazole (B42339) ring and the carboxylic acid group could uniquely influence the polymer's electronic properties, solubility, and self-assembly characteristics.
Exploration of Photoluminescent Properties: Certain thieno[3,2-d]thiazole derivatives have been shown to exhibit photoluminescence, with their emission spectra sensitive to environmental factors like pH. researchgate.net A key area for future investigation is to characterize the photophysical properties of this compound and its derivatives to assess their suitability for applications in organic light-emitting diodes (OLEDs) or chemical sensors.
Device Fabrication and Integration: A major hurdle is the successful integration of new materials based on this compound into functional electronic devices. This requires overcoming challenges related to material processing, thin-film morphology control, and interfacial engineering to ensure efficient device operation.
Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis Prediction
Artificial intelligence (AI) and machine learning (ML) are transforming materials and drug discovery. rsc.org Applying these computational tools to this compound presents a significant opportunity for accelerating research.
Key future perspectives include:
De Novo Design of Derivatives: ML models can be trained on large datasets of existing chemical compounds and their properties to design novel derivatives of this compound. toastdesignservices.co.ukinstitutedata.com These algorithms can generate structures optimized for specific biological activities or material properties, vastly expanding the chemical space for exploration beyond what is achievable through traditional medicinal chemistry.
Predictive Modeling of Properties: A major challenge in early-stage research is the time and cost associated with synthesizing and testing new compounds. AI and ML can be employed to build predictive models for various properties, such as biological activity against specific targets, solubility, or electronic characteristics. ny-engineers.com This would allow researchers to prioritize the synthesis of the most promising candidates.
Synthesis Route Prediction: Computational tools are being developed to predict viable synthetic pathways for complex molecules. ny-engineers.com Applying these tools to this compound and its designed analogs could help identify the most efficient and sustainable synthetic routes, reducing the amount of empirical experimentation required.
Investigation of Conformational Dynamics and Their Influence on Reactivity and Biological Activity
The three-dimensional structure and flexibility—or conformational dynamics—of a molecule play a critical role in its function. nih.gov For this compound, understanding these dynamics is a key remaining challenge.
Future research in this area should focus on:
Computational Conformational Analysis: The use of computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations can provide deep insights into the molecule's preferred conformations and the energy barriers between them. nih.govresearchgate.net Such studies can reveal how the orientation of the carboxylic acid group relative to the fused ring system might influence its reactivity and ability to bind to biological targets.
Identifying Bioactive Conformations: For related flexible molecules, conformational restriction through cyclization has been a key strategy to identify the specific 3D shape (conformer) responsible for biological activity. nih.gov A significant research challenge is to determine the bioactive conformation of this compound when it interacts with a target, which can guide the design of more rigid and potent analogs.
Correlation of Dynamics with Function: Research has shown that a molecule's or enzyme's function is determined not by a single static structure but by an ensemble of interconverting conformations. nih.govnih.gov A forward-looking research goal would be to correlate the specific conformational dynamics of this compound with its observed chemical reactivity and biological effects. This involves investigating how mutations in a target protein might alter the compound's binding by shifting the protein's own conformational landscape. researchgate.net
Q & A
Basic Research Questions
Q. What are the common synthetic routes for preparing Thieno[3,2-d]isothiazole-5-carboxylic acid and its derivatives?
- Methodological Answer : The synthesis typically involves cyclization reactions of precursor heterocycles. For example:
- Reflux with acetic acid : Reacting substituted aminothiazolones with formyl-indole derivatives in acetic acid under reflux (3–5 hours) forms fused heterocyclic scaffolds .
- Diazotization and functionalization : Diazotization of brominated intermediates (e.g., 3-bromothiophene derivatives) followed by coupling with nucleophiles (e.g., hydrazine) can yield advanced heterocycles .
- Dibromination : Bromination of thienothiophene precursors at specific positions (e.g., 2,5-dibromothieno[3,2-b]thiophene) enables further functionalization .
Q. Which characterization techniques are critical for verifying the structure of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C-NMR confirm regiochemistry and substituent positions in the fused ring system .
- Mass Spectrometry (GC-MS or LC-MS) : Validates molecular weight and fragmentation patterns .
- Recrystallization : Purification via DMF/acetic acid mixtures improves crystallinity and reduces impurities .
Q. How do the functional groups in this compound influence its reactivity?
- Methodological Answer :
- Carboxylic Acid Group : Enables salt formation, esterification, or amide coupling for derivatization .
- Fused Isothiazole-Thiophene Core : The electron-deficient nature enhances electrophilic substitution at the 5-position, while sulfur atoms facilitate π-π stacking in supramolecular applications .
Advanced Research Questions
Q. How can researchers address low yields in the synthesis of this compound derivatives?
- Methodological Answer :
- Optimize stoichiometry : Use a 10% excess of electrophilic reactants (e.g., 3-formyl-indole derivatives) to drive reactions to completion .
- Temperature control : Prolonged reflux (5+ hours) in acetic acid improves cyclization efficiency but risks decomposition; monitor via TLC .
- Purification : Gradient recrystallization (e.g., DMF/acetic acid) removes unreacted starting materials .
Q. How to resolve contradictions in spectroscopic data for structurally similar derivatives?
- Methodological Answer :
- Multi-technique validation : Combine H-C HSQC NMR with X-ray crystallography to distinguish regioisomers .
- Computational modeling : Density Functional Theory (DFT) calculations predict NMR chemical shifts and validate experimental data .
Q. What strategies optimize the regioselective functionalization of this compound?
- Methodological Answer :
- Directed ortho-metalation : Use bulky directing groups (e.g., tert-butyl esters) to control substitution at the 3-position .
- Cross-coupling reactions : Suzuki-Miyaura coupling with boronic acids selectively modifies brominated intermediates .
Q. What in vitro assays are suitable for evaluating the bioactivity of this compound analogs?
- Methodological Answer :
- Kinase inhibition assays : Screen against Aurora Kinase or CDK targets using fluorescence polarization .
- Apoptosis studies : Assess caspase-3/7 activation in cancer cell lines (e.g., HCT-116) .
Q. How to design this compound analogs for targeting MDM2/p53 interactions?
- Methodological Answer :
- Structure-based design : Modify the carboxylic acid moiety to mimic α-helical peptides that bind MDM2 .
- SAR studies : Introduce hydrophobic substituents (e.g., methyl groups) at the 2-position to enhance binding affinity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
